[(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-diphenylphosphanyl-3-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NP/c22-19(16-18-10-4-1-5-11-18)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19H,16-17,22H2/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOSCJGIYDRXMO-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224930 | |
| Record name | (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146476-38-2 | |
| Record name | (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146476-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[(Diphenylphosphino)methyl]benzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Architecture of Asymmetry: Structure and Chirality of Phenylalanine-Derived Phosphine Ligands
An In-Depth Technical Guide
Abstract: Chiral phosphine ligands are cornerstones in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries.[1][2] Among the diverse scaffolds used to construct these ligands, amino acids offer a readily available, inexpensive, and stereochemically defined starting point. This guide provides a detailed exploration of phosphine ligands derived from phenylalanine, a privileged chiral building block. We will dissect their structural features, the origins of their chirality, common synthetic strategies, and their application in transition-metal-catalyzed reactions. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of these powerful catalytic tools.
The Phenylalanine Scaffold: An Innate Chiral Blueprint
The efficacy of a chiral ligand in asymmetric catalysis is profoundly dependent on its three-dimensional structure and its ability to create a well-defined, asymmetric environment around a metal center.[3] Phenylalanine, as a naturally occurring α-amino acid, provides a robust and stereochemically pure foundation for ligand design.
Core Structural Elements: The fundamental structure of these ligands originates from the phenylalanine backbone, which imparts several key features:
-
Inherent C-Chirality: The primary source of chirality stems from the stereogenic carbon atom (Cα) of the phenylalanine molecule. This pre-defined stereocenter, typically in the (S)- or (L)-configuration, serves as the primary chiral control element that influences the conformation of the final metal-ligand complex.
-
Structural Rigidity and Flexibility: The benzyl side chain provides steric bulk, which is crucial for creating effective chiral pockets and influencing substrate approach. The backbone also contains rotatable bonds that allow for conformational flexibility, enabling the ligand to adopt the optimal geometry for catalysis.
-
Functional Handles for Phosphination: The amino (-NH₂) and carboxylic acid (-COOH) groups of phenylalanine are versatile functional handles for the introduction of phosphine moieties. Most commonly, the amino group is used as the attachment point, leading to aminophosphine-type ligands.
The general architecture of a phenylalanine-derived N-phosphino ligand is illustrated below. The phosphorus atom, bonded to the nitrogen of the amino acid backbone, acts as the primary coordinating atom to the transition metal center.
Caption: General structural components of a phenylalanine-derived phosphine ligand.
Synthesis of Phenylalanine-Derived Phosphine Ligands
The synthesis of these ligands must be efficient and, critically, must proceed without racemization of the original stereocenter. The most common strategies involve the reaction of a phenylalanine derivative (typically an ester to protect the carboxyl group) with an electrophilic phosphorus source, such as chlorodiphenylphosphine.[4]
The use of phosphine-boranes as intermediates is another advanced strategy that protects the phosphorus atom from oxidation during synthesis and allows for the construction of P-chiral ligands.[1][3][5]
General Synthetic Workflow
The synthesis typically begins with commercially available (L)- or (D)-phenylalanine methyl ester hydrochloride. The reaction with a chlorophosphine in the presence of a base (like triethylamine) neutralizes the HCl and facilitates the nucleophilic attack of the amino group on the phosphorus atom.
Caption: A typical workflow for the synthesis of phenylalanine-derived phosphine ligands.
Experimental Protocol: Synthesis of N,N-bis(diphenylphosphino)phenylalanine methyl ester
This protocol is adapted from established methodologies for the phosphination of amino acid esters.[4] It represents a self-validating system where careful execution ensures the retention of stereochemical integrity.
Materials:
-
(L)-Phenylalanine methyl ester hydrochloride
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (Et₃N), freshly distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized water, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Inert Atmosphere: All steps must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the phosphine. Glassware should be oven-dried before use.
-
Reactant Setup: To a stirred suspension of (L)-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (2.2 eq) dropwise. Allow the mixture to stir for 20 minutes.
-
Phosphination: Slowly add chlorodiphenylphosphine (2.1 eq) to the reaction mixture at 0 °C. The causality for this slow addition is to control the exothermicity of the reaction and prevent side product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by ³¹P NMR spectroscopy.
-
Quenching and Extraction: Carefully quench the reaction by adding degassed water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with degassed water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The phosphine product is sensitive to air, so care must be taken to minimize exposure.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity. The retention of stereochemistry is typically confirmed by comparing the optical rotation to known values or through chiral HPLC analysis.
Applications in Asymmetric Catalysis
Phenylalanine-derived phosphine ligands are employed in a variety of transition-metal-catalyzed reactions, most notably in palladium-catalyzed asymmetric allylic alkylation (AAA).[6][7] In these reactions, the ligand-metal complex differentiates between enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product.
The effectiveness of these ligands stems from the well-defined chiral pocket created by the bulky benzyl group of phenylalanine and the phenyl groups on the phosphorus atom. This steric environment dictates the trajectory of the incoming nucleophile.
Mechanism in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The catalytic cycle for the Pd-catalyzed AAA reaction provides insight into the ligand's role. The chiral phosphine ligand coordinates to the palladium precursor to form the active catalyst. This complex then reacts with the allylic substrate to form a chiral η³-allylpalladium intermediate. The stereochemistry of the final product is determined during the subsequent nucleophilic attack on this intermediate, which is directed by the chiral ligand environment.
Caption: Simplified catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation.
Performance Data
The choice of ligand structure is critical for achieving high enantioselectivity. Modifications to the phosphine substituents or the amino acid backbone can fine-tune the electronic and steric properties of the catalyst. Below is a table summarizing representative performance data for amino acid-derived phosphine ligands in catalysis.
| Ligand Type | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phosphine-phosphite | Pd-catalyzed AAA | 1,3-diphenyl-2-propenyl acetate | >95 | up to 83% | [8] |
| P-Chiral Phosphine-Sulfide | Pd-catalyzed AAA | 1,3-diphenylallyl acetate | High | up to 96% | [9] |
| (S)-Xylyl-BINAP | Chiral Separation | Phenylalanine Analogues | N/A | High Selectivity | [10] |
Note: This table includes data from related chiral phosphine ligands to illustrate typical performance in relevant catalytic systems, as specific data for simple phenylalanine-derived phosphines can be application-dependent.
Conclusion and Future Perspectives
Phosphine ligands derived from the phenylalanine chiral pool represent a powerful and accessible class of ligands for asymmetric catalysis. Their synthesis is straightforward, building upon the innate chirality of the amino acid to create a sophisticated three-dimensional catalytic environment. The structural and electronic properties can be readily tuned, making them adaptable to a range of catalytic transformations.
Future research in this area will likely focus on the development of novel phenylalanine-based scaffolds with unique properties, such as P-chiral centers or additional coordinating groups, to further enhance their catalytic activity and enantioselectivity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the logic of using nature's own chiral building blocks, like phenylalanine, to construct the tools for their synthesis remains as compelling as ever.
References
-
Flores-Gaspar, A., et al. (2016). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules. Available at: [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. Available at: [Link]
-
Flores-Gaspar, A., et al. (2016). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. ResearchGate. Available at: [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. Available at: [Link]
-
Wang, Y. (2007). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. University of British Columbia. Available at: [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. Available at: [Link]
-
Skeffington, C. (2014). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. Available at: [Link]
-
Tóth, G., et al. (2010). Chiral separation of substituted phenylalanine analogues using chiral palladium phosphine complexes with enantioselective liquid. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abd Hamid, M., et al. (2018). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Catalysts. Available at: [Link]
-
Al-Masri, M. R., et al. (1998). Novel chiral phosphine ligands and complexes from amino acid esters. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
O'Brien, C. J., & Tšupova, S. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Marion, N., et al. (2006). Bis-phosphine allene ligand: coordination chemistry and preliminary applications in catalysis. Chemical Communications. Available at: [Link]
-
Orton, G. R. F., et al. (2021). Synthetic strategies towards phosphine ligands suitable for further assembly. ResearchGate. Available at: [Link]
-
Cheung, C. L., et al. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. Available at: [Link]
-
van den Berg, M., et al. (2000). New chiral phosphine-phosphite ligands in the enantioselective palladium-catalyzed allylic alkylation. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia contributors. P-Chiral phosphine. Wikipedia. Available at: [Link]
-
Jugé, S., et al. (2007). Modular P-Chirogenic Phosphine-Sulfide Ligands: Clear Evidence for Both Electronic Effect and P-Chirality Driving Enantioselectivity in Palladium-Catalyzed Allylations. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-Chiral phosphine - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Novel chiral phosphine ligands and complexes from amino acid esters - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New chiral phosphine-phosphite ligands in the enantioselective palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
The Evolution of Excellence: A Technical Guide to Amino-phosphine Ligands in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quest for Chirality
In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. Asymmetric hydrogenation stands as a cornerstone of this endeavor, offering an atom-economical and environmentally benign method for the creation of chiral molecules. The success of this technique is inextricably linked to the design and synthesis of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate. Among the pantheon of privileged ligands, amino-phosphine ligands have carved a distinguished niche, demonstrating remarkable efficiency and selectivity in a wide array of hydrogenation reactions. This guide delves into the history, development, and application of these versatile ligands, providing both a historical narrative and practical insights for the discerning researcher.
The Dawn of an Era: From Serendipity to Rational Design
The journey of asymmetric hydrogenation began in the mid-20th century, with early attempts using heterogeneous catalysts yielding modest enantioselectivities.[1] The true revolution, however, was sparked by the advent of homogeneous catalysis, where soluble metal complexes offered unprecedented opportunities for rational catalyst design. The pioneering work of Knowles and Horner in 1968, demonstrating the feasibility of using chiral phosphine ligands with rhodium complexes for asymmetric hydrogenation, laid the groundwork for a new era in catalysis.[1]
The initial breakthroughs were modest, but they ignited a flurry of research activity. The development of the first commercially viable asymmetric hydrogenation process—the synthesis of the anti-Parkinson's drug L-DOPA by Monsanto—utilized a chiral phosphine ligand, DIPAMP.[2] This achievement underscored the industrial potential of asymmetric catalysis and catalyzed the search for new and improved ligand scaffolds.
The evolution of ligand design can be broadly categorized into two main classes: those with chirality on the carbon backbone and those with a stereogenic phosphorus atom (P-chirogenic).[2][3][4] While backbone-chiral ligands like DIOP and BINAP proved highly successful, the pursuit of P-chirogenic ligands offered the promise of positioning the chiral center closer to the metal, potentially leading to greater stereochemical control.
The Rise of P-Chirogenic Amino-phosphine Ligands: A Marriage of Functionalities
The incorporation of an amino group into a phosphine ligand framework proved to be a transformative step. The nitrogen atom can act as a secondary coordination site, a hydrogen bond donor/acceptor, or a chiral scaffold, providing an additional layer of control over the catalytic process. This dual functionality has led to the development of a diverse array of amino-phosphine ligands with exceptional performance.
Design Philosophy: The "Why" Behind the Structure
The design of effective amino-phosphine ligands is a testament to the power of steric and electronic tuning. The rationale behind many successful ligand designs can be attributed to a few key principles:
-
Rigidity and Conformational Control: A well-defined and rigid ligand backbone is crucial for creating a stable and predictable chiral environment around the metal center. This minimizes conformational flexibility, which can lead to competing reaction pathways and lower enantioselectivity.
-
Electron Donating/Withdrawing Effects: The electronic properties of the phosphine and amino groups can significantly influence the reactivity of the metal center. Electron-rich phosphines generally enhance the catalytic activity of late transition metals like rhodium and ruthenium.
-
Proximity of the Chiral Center: Placing the stereogenic center close to the coordinating phosphorus atom, as is the case with P-chirogenic ligands, can lead to more effective transfer of chirality to the substrate.
-
Secondary Interactions: The amino group can engage in non-covalent interactions, such as hydrogen bonding, with the substrate, further stabilizing the desired transition state and enhancing enantioselectivity.
The following diagram illustrates the logical progression of ligand design, from simple monodentate phosphines to sophisticated P-chirogenic amino-phosphine ligands.
Caption: Evolution of Chiral Phosphine Ligand Design.
A Showcase of Excellence: Performance of Amino-phosphine Ligands in Asymmetric Hydrogenation
The true measure of a ligand's success lies in its performance in catalytic reactions. The following table provides a comparative overview of the efficacy of various amino-phosphine and related phosphine ligands in the asymmetric hydrogenation of benchmark substrates.
| Ligand | Substrate | Catalyst | S/C Ratio | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| (R,R)-Et-DuPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(Et-DuPhos)]BF₄ | 1000 | MeOH | 1 | 25 | >99 | >99 | [5] |
| (S,S)-t-Bu-BisP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(t-Bu-BisP)]BF₄ | 1000 | MeOH | 1 | 25 | >99 | >99 | [6] |
| (R,R)-QuinoxP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(QuinoxP)]BF₄ | 1000 | MeOH | 1 | 25 | >99 | >99 | [6] |
| Rh-PennPhos | 1-Phenyl-3,4-dihydronaphthalen-2-amine | [Rh(COD)(PennPhos)]BF₄ | 100 | MeOH | 2.7 | 25 | >99 | 98 | [7] |
| (R,R)-BenzP | 2-Amino-1-phenylethan-1-one | [Rh(BenzP)(MeOH)₂]BF₄ + ZnCl₂ | 2000 | MeOH | 50 | 50 | 94 | 99 | [8] |
| IndolPhos | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(IndolPhos)]BF₄ | 100 | CH₂Cl₂ | 1 | 25 | >99 | 99 | [9] |
S/C = Substrate-to-catalyst ratio
Unveiling the Mechanism: The Catalytic Dance of Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation with bidentate phosphine ligands has been a subject of intense investigation. Two primary pathways have been elucidated: the "unsaturated" mechanism and the "dihydride" mechanism.[1][10][11]
The Unsaturated Mechanism: In this pathway, the substrate coordinates to the rhodium catalyst first, followed by the oxidative addition of hydrogen. The enantioselectivity is determined by the relative rates of hydrogen addition to the two diastereomeric catalyst-substrate complexes. Halpern's seminal work suggested that the major product often arises from the more reactive minor diastereomer, a concept known as the "anti-lock-and-key" mechanism.[10]
The Dihydride Mechanism: In contrast, the dihydride mechanism involves the initial oxidative addition of hydrogen to the rhodium center to form a dihydride species. The substrate then coordinates to this intermediate, and subsequent migratory insertion and reductive elimination steps yield the hydrogenated product. For many modern, electron-rich P-chirogenic ligands, evidence suggests that the hydrogenation proceeds via this dihydride pathway.[2]
The following diagram illustrates the generalized catalytic cycle for the dihydride mechanism in Rh-catalyzed asymmetric hydrogenation.
Caption: Generalized Dihydride Catalytic Cycle.
In the Laboratory: Synthesis and Application Protocols
The practical application of amino-phosphine ligands requires robust and reproducible synthetic procedures. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative P-chirogenic amino-phosphine ligand and its application in an asymmetric hydrogenation reaction.
Synthesis of a P-Chirogenic Bisphosphine Ligand: (R,R)-t-Bu-BisP*
The synthesis of P-chirogenic phosphine ligands has been significantly advanced by the use of phosphine-borane chemistry, which provides air-stable intermediates that can be manipulated without facile oxidation.[6][12][13]
Experimental Protocol:
-
Preparation of (R)-tert-butylmethylphosphine-borane:
-
To a solution of tert-butyldichlorophosphine in THF at -78 °C, add a solution of methyllithium in diethyl ether dropwise.
-
Stir the mixture at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and add a solution of borane-dimethyl sulfide complex in THF.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Purify the crude product by column chromatography on silica gel to afford (R)-tert-butylmethylphosphine-borane.
-
-
Deprotonation and Coupling:
-
To a solution of (R)-tert-butylmethylphosphine-borane in THF at -78 °C, add a solution of sec-butyllithium in cyclohexane dropwise.
-
Stir the resulting orange solution at -78 °C for 30 minutes.
-
Add a solution of 1,2-dichloroethane in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Purify the crude product by column chromatography to yield the bis(phosphine-borane) precursor.
-
-
Deprotection:
-
To a solution of the bis(phosphine-borane) precursor in diethyl ether, add an excess of diethylamine.
-
Reflux the mixture for 4 hours.
-
Remove the solvent and excess diethylamine under reduced pressure to afford (R,R)-t-Bu-BisP* as a white solid.
-
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol details a typical procedure for the Rh-catalyzed asymmetric hydrogenation of a standard enamide substrate.
Experimental Protocol:
-
Catalyst Preparation (in situ):
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral bisphosphine ligand (e.g., (R,R)-t-Bu-BisP*) (1:1.1 molar ratio) in a degassed solvent such as methanol.
-
Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
-
Hydrogenation:
-
In a separate flask, dissolve the substrate, methyl (Z)-α-acetamidocinnamate, in degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave.
-
Add the catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 1 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time.
-
-
Work-up and Analysis:
-
Vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy of the crude product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
The following workflow diagram illustrates the key steps in a typical asymmetric hydrogenation experiment.
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajchem-b.com [ajchem-b.com]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine in Organic Solvents: A Methodological and Predictive Framework
An In-Depth Technical Guide for Researchers
Senior Application Scientist Note: A comprehensive review of scientific literature and chemical databases reveals that specific quantitative solubility data for [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine is not publicly available. This guide, therefore, serves as a foundational document for researchers, providing a robust framework for determining these critical parameters. We will combine theoretical predictions based on molecular structure with detailed, field-proven experimental protocols to empower scientists to generate a reliable solubility profile for this chiral phosphine ligand.
Theoretical Framework and Solubility Prediction
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive tool. To anticipate the solubility of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine, we must first analyze its molecular architecture.
1.1 Molecular Structure Analysis
The structure of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine presents distinct regions of varying polarity:
-
Nonpolar Moieties: The two phenyl rings of the diphenylphosphine group and the benzyl group create significant nonpolar, lipophilic character. These regions will favor interactions with nonpolar solvents through van der Waals forces.
-
Polar Moiety: The primary amine (-NH₂) group introduces a polar, hydrophilic site capable of hydrogen bonding. This group will drive solubility in polar protic solvents.
This amphiphilic nature suggests that the compound will not have a simple solubility profile. Its affinity for a given solvent will depend on the balance between the solvent's ability to solvate the large nonpolar regions versus the polar amine group. Metal-phosphine complexes, in general, tend to be lipophilic and exhibit good solubility in organic solvents.[1]
1.2 Predictive Solubility Profile
Based on this structural analysis, we can forecast a general solubility trend:
-
High Solubility Predicted: In solvents that can accommodate both polar and nonpolar interactions.
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Chloroform are likely to be excellent solvents. They can effectively solvate the large nonpolar framework through dipole-dipole and dispersion forces without being repelled by the polar amine.
-
Polar Protic Solvents: Alcohols like Methanol and Ethanol may show good solubility, as they can hydrogen bond with the amine group. However, the large nonpolar bulk might limit the maximum achievable concentration compared to polar aprotic solvents.
-
-
Moderate to Low Solubility Predicted:
-
Nonpolar Aromatic Solvents: Toluene and Benzene will favorably interact with the phenyl groups but may struggle to solvate the polar amine, potentially limiting solubility.
-
Ethers: Diethyl ether may show moderate solubility.
-
-
Poor Solubility Predicted:
-
Nonpolar Aliphatic Solvents: Hexanes and Cyclohexane are unlikely to be effective solvents due to their inability to solvate the polar amine group.
-
The specific stereoelectronic profile of the phosphine ligand, influenced by its substituents, plays a crucial role in its physical properties and interactions.[2][3]
Caption: Predicted interactions between the compound's functional groups and solvent types.
Experimental Determination of Solubility
To establish a definitive solubility profile, rigorous experimental measurement is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, providing reliable and reproducible data.[4]
2.1 Pre-requisites and Safety
-
Compound Purity: Ensure the [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine is of high purity, as impurities can significantly affect solubility measurements.
-
Solvent Quality: Use high-purity, anhydrous solvents.
-
Inert Atmosphere: Phosphine ligands can be susceptible to oxidation.[5] All procedures should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques to ensure the integrity of the compound.[6]
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all solvents used.
2.2 Shake-Flask Method: Step-by-Step Protocol
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.
-
Preparation:
-
Accurately weigh an excess amount of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine into several vials (one for each solvent and time point). "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly under an inert atmosphere.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C). Agitation is crucial to ensure efficient mixing and reaching equilibrium.[4]
-
Allow the mixtures to equilibrate for a set period. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. Equilibrium is confirmed when the measured concentration does not change between two consecutive time points.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for its specificity and sensitivity. A calibration curve with standards of known concentration must be prepared.
-
UV-Vis Spectroscopy: A simpler method if the compound has a suitable chromophore and does not suffer from solvent interference. A calibration curve is also required.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the filtered solution and weighing the residual solid. This method is less sensitive and requires careful execution to ensure complete solvent removal without degrading the compound.
-
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the results in standard units such as g/L, mg/mL, or mol/L.
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
For clarity and comparative analysis, the experimentally determined solubility data should be compiled into a structured table.
Table 1: Template for Reporting Solubility Data of [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine at 25 °C
| Solvent Class | Solvent Name | Polarity Index | Solubility (g/L) | Solubility (mol/L) | Qualitative Description |
| Polar Aprotic | Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| Tetrahydrofuran | 4.0 | [Experimental Value] | [Calculated Value] | e.g., Soluble | |
| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble | |
| Nonpolar Aromatic | Toluene | 2.4 | [Experimental Value] | [Calculated Value] | e.g., Slightly Soluble |
| Nonpolar Aliphatic | n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] | e.g., Insoluble |
Interpretation: The results should be analyzed to identify trends. Compare the experimental data with the initial theoretical predictions. Discrepancies may point to specific intermolecular interactions, such as strong solvent-solute hydrogen bonding or steric hindrance effects, that were not initially apparent. This iterative process of prediction, experimentation, and interpretation is fundamental to building a deep understanding of a compound's physicochemical properties.
References
-
Polatoglu, I., et al. (2015). Estimating Solubility of Parathion in Organic Solvents. AKÜ FEMÜBİD 15. Available at: [Link]
-
Wikipedia. Metal-phosphine complex. Available at: [Link]
-
OpenOChem Learn. Phosphine Ligands. Available at: [Link]
-
Cortes-Ciriano, I., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]
-
Fábián, I., & Kalmár, J. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]
-
Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]
-
Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. Available at: [Link]
-
Perini, C., et al. (2023). Predicting drug solubility in organic solvents mixtures. University of Padua. Available at: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
Wild, S. B., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. Available at: [Link]
Sources
Methodological & Application
Ruthenium complex formation with chiral amino phosphine ligands
Application Note: High-Performance Synthesis of Ruthenium Complexes with Chiral Amino Phosphine (P-N) Ligands
Abstract
This technical guide details the synthesis, isolation, and characterization of Ruthenium (Ru) complexes bearing chiral amino phosphine (P-N) ligands.[1][2] Unlike traditional diphosphine systems, P-N ligands enable metal-ligand bifunctional catalysis , a mechanism critical for the asymmetric hydrogenation of ketones and imines in pharmaceutical manufacturing.[2] This note provides a robust, self-validating protocol for generating these air-sensitive catalysts, emphasizing the "N-H effect" and hemilabile coordination dynamics.
Strategic Ligand Design & Mechanistic Basis
The superiority of chiral amino phosphine ligands lies in their ability to facilitate an outer-sphere mechanism .[2] Unlike classical hydrogenation where the substrate binds directly to the metal (inner-sphere), Ru-P-N complexes utilize the amine proton (
-
The N-H Effect: The amine nitrogen acts as a "proton shuttle," delivering a proton to the substrate oxygen/nitrogen while the Ru center delivers a hydride. This concerted transfer avoids high-energy intermediates.[2]
-
Hemilability: The P-N bond (or P-C-N backbone) creates a chelate that is robust enough to stabilize the metal but flexible enough to open/close (hemilability) during catalytic turnover, preventing catalyst death.[2]
Diagram 1: Metal-Ligand Bifunctional Mechanism
The following diagram illustrates the concerted transfer of hydride (Ru-H) and proton (N-H) to a ketone substrate.[2]
Caption: The concerted outer-sphere mechanism where the N-H ligand participates directly in H-transfer.[2]
Precursor Selection Strategy
Selecting the correct Ru precursor is the single most critical decision in the synthesis.[2] The precursor determines the reaction temperature, solvent compatibility, and byproduct removal strategy.
| Precursor | Formula | Reactivity Profile | Recommended Use |
| Ru-Cymene Dimer | High. Arene ligand is labile at moderate heat ( | Standard. Best for neutral P-N ligands.[2] Generates monomeric | |
| Ru-DMSO | Moderate. DMSO requires high heat ( | Use only if the ligand is thermally stable and highly chelating.[2] | |
| Ru-Triphenylphosphine | Variable. | Avoid for P-N ligands unless | |
| Ru-COD Polymer | Low/Insoluble. Requires reflux in ethanol/toluene to break polymer. | Good for bulk synthesis but kinetically slow.[2] |
Detailed Protocol: Synthesis via Arene Exchange
This protocol utilizes the
Target Complex:
Materials & Safety
-
Atmosphere: Strict Nitrogen or Argon (Schlenk line or Glovebox).[2] Ru(II) oxidizes to inactive Ru(III) in air.[2]
-
Solvents: Anhydrous Ethanol (EtOH) or Dichloromethane (DCM).[2] Degassed for >20 mins.[2]
-
Stoichiometry: 1.0 eq Ru dimer (2 Ru centers) : 2.1 eq Chiral P-N Ligand.[2]
Step-by-Step Workflow
-
Preparation of Glassware:
-
Flame-dry a 25 mL Schlenk flask under vacuum. Refill with Argon (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why: Moisture hydrolyzes the Ru-Cl bond, leading to hydroxo-bridged inactive species.[2]
-
-
Charging Solids:
-
Add
(0.5 mmol, 306 mg) and the Chiral Amino Phosphine Ligand (1.05 mmol) against a counter-flow of Argon.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Solvent Addition & Degassing:
-
Add anhydrous EtOH (10 mL) via syringe.
-
Checkpoint: The solution typically starts as a dark red/brown suspension.[2]
-
-
Reaction (Ligand Exchange):
-
Filtration (Cannula Filter):
-
If any black solid (Ru metal) remains, filter the warm solution through a glass-fiber filter stick into a fresh Schlenk flask.[2]
-
-
Isolation:
Diagram 2: Experimental Workflow
Caption: Step-by-step Schlenk line protocol for Ru-P-N complex isolation.
Characterization & Quality Control (Self-Validation)
Trustworthiness in catalysis comes from rigorous characterization.[2] Do not proceed to hydrogenation trials without passing these checks.
A. P NMR Spectroscopy (The Gold Standard)
-
Why: Phosphorus is the most sensitive reporter of the coordination environment.[2]
-
Expected Result:
-
Free Ligand: Sharp singlet (typically
tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ppm). -
Complex: Significant downfield shift (coordination shift
ppm).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Purity Check: A single sharp peak indicates a single diastereomer.[2] Multiple peaks imply a mixture of diastereomers (check chirality of ligand) or incomplete coordination.[2]
-
Note: If you see a peak at
ppm, it is likely phosphine oxide (catalyst death).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
B. H NMR Spectroscopy
-
The Diagnostic Signal: Look for the
protons.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
In the free ligand, these are often broad and undefined.
-
Upon coordination to Ru, they become diastereotopic and shift significantly (often to
ppm region), showing distinct coupling to adjacent protons.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Hydride Region: If you activated the catalyst with base (e.g., KOtBu) to form the hydride species, look for a hydride signal upfield at
tongcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ppm.
C. Visual Inspection
-
Good: Orange, Yellow, or Red crystalline solids.[2]
-
Bad: Black (Ru nanoparticles), Green (Ru(III) oxidation species).[2]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Black Precipitate | Decomposition to Ru(0).[2] | Oxygen leak or overheating.[2] Re-dry solvents and check Schlenk seals.[2] Lower temp to 40°C. |
| Multiple 31P Signals | Mixture of diastereomers or rotamers. | 1. Run NMR at variable temp (VT-NMR) to check for fluxionality.2. Recrystallize from DCM/Hexane to enrich the major diastereomer.[2] |
| No Reaction (Free Ligand in NMR) | Kinetic barrier too high. | Switch solvent to 1,2-dichloroethane (higher boiling point) or use microwave heating (sealed vial, inert).[2] |
| Green Solution | Oxidation to Ru(III).[2] | STOP. The catalyst is dead. Restart with fresh reagents and stricter degassing.[2] |
References
-
The Metal-Ligand Bifunctional Mechanism: Noyori, R., et al. "Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts."[2] Journal of the American Chemical Society, 117(9), 2698–2699. [Link]
-
Synthesis of Ru-Arene P-N Complexes: Morris, R. H. "Asymmetric Hydrogenation, Transfer Hydrogenation and Hydrosilylation of Ketones Catalyzed by Iron Complexes."[2] Chemical Society Reviews, 38, 2282-2291.[2] (Contains parallel protocols for Ru analogs). [Link]
-
Handling Air-Sensitive Ruthenium Complexes: Gusev, D. G. "Robust Ruthenium Catalysts for the Hydrogenation of Esters and Ketones."[2] Organic Process Research & Development, 18(4), 585–589.[2] [Link]
-
NMR Characterization of P-N Complexes: Pregosin, P. S. "Platinum(II) and Ruthenium(II) Complexes with P,N-Chelating Ligands: NMR and Crystallographic Studies." Chemical Reviews, 108(10), 4208–4238.[2] [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Planar-chiral arene ruthenium complexes: synthesis, separation of enantiomers, and application for catalytic C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Metal-ligand cooperativity - Wikipedia [en.wikipedia.org]
- 5. Computational mechanistic studies of ruthenium catalysed methanol dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–Ligand Bifunctional Catalysis: The “Accepted” Mechanism, the Issue of Concertedness, and the Function of the Ligand in Catalytic Cycles Involving Hydrogen Atoms (Journal Article) | OSTI.GOV [osti.gov]
- 7. Controlled Ligand Exchange Between Ruthenium Organometallic Cofactor Precursors and a Naïve Protein Scaffold Generates Artificial Metalloenzymes Catalysing Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Enantioselective reduction of aromatic ketones using P,N-ligands
Title: Precision Enantioselective Reduction of Aromatic Ketones via P,N-Ligand Architectures: A Comparative Guide to Ir- and Ru-Catalyzed Systems
Abstract
This Application Note details the strategic deployment of P,N-ligands (Phosphinooxazolines, Pyridine-phosphines, and Aminophosphines) in the asymmetric hydrogenation (AH) and transfer hydrogenation (ATH) of aromatic ketones. Unlike
Introduction: The P,N-Ligand Advantage
In the synthesis of chiral Active Pharmaceutical Ingredients (APIs), aromatic ketones are ubiquitous prochiral precursors. While
-
The Trans Effect: The phosphorus atom (soft donor) exerts a strong trans effect, labilizing the substrate binding site opposite to it.
-
The Nitrogen Anchor: The nitrogen atom (hard donor, often
oxazoline or pyridine) anchors the complex, preventing catalyst decomposition during the catalytic cycle. -
Hemilability: The N-donor can temporarily dissociate or change coordination geometry, opening a vacant site for substrate coordination without total complex collapse.
This guide focuses on two distinct mechanistic pathways enabled by these ligands:
-
Ru-P,N (Inner-Sphere Bifunctional): Utilizes the NH moiety for concerted proton/hydride transfer.
-
Ir-P,N (Outer-Sphere/Ionic): Relies on cationic metal centers stabilized by non-coordinating anions (e.g., BArF) for hydrogenation of difficult substrates like
-halo ketones.
Mechanistic Insight & Pathway Visualization
The Iridium-PHOX Catalytic Cycle
For Iridium-P,N systems (e.g., Ir-PHOX), the active species is typically a cationic Ir(III) dihydride. The reaction does not require base activation (unlike Ru-systems), making it ideal for base-sensitive substrates.
Key Feature: The "Lock-and-Key" fit. The bulky substituent on the oxazoline ring directs the incoming ketone to a specific quadrant, forcing hydride delivery to the Re or Si face.
Figure 1: Simplified catalytic cycle for Cationic Ir-P,N mediated hydrogenation. The counter-anion (X-) plays a crucial role in stabilizing the cationic intermediate.
Ligand Selection Guide
| Ligand Class | Structure Type | Metal Preference | Target Substrate | Key Characteristic |
| PHOX | Phosphinooxazoline | Ir(I)/Ir(III) | Unfunctionalized Aryl Ketones, Imines | Modular steric bulk (t-Bu, i-Pr) on oxazoline ring controls enantioselectivity. |
| Py-P | Pyridine-Phosphine | Ru(II) | Simple Aromatic Ketones | High stability; often used with diamines in mixed ligand systems. |
| f-Amphbinol | Ferrocenyl-P,N,OH | Ir(III) | The OH group aids in substrate tethering via H-bonding (Bifunctional mimic). | |
| SimplePHOX | Hydroxy-oxazoline-P | Ir(I) | Bulky Ketones | Easier synthetic access than traditional PHOX; highly robust. |
Experimental Protocols
Protocol A: Ru-P,N Catalyzed Hydrogenation (The "Standard")
Best for: Simple acetophenone derivatives, industrial scale-up.
Materials:
-
Precursor:
[1][2] -
Ligand: (S)-4-tert-butyl-2-(2-(diphenylphosphino)phenyl)oxazoline (PHOX-tBu)
-
Base:
(1.0 M in THF) -
Solvent: Isopropanol (IPA) - Must be degassed
Step-by-Step Workflow:
-
Catalyst Formation (In-situ):
-
In a glovebox (
ppm), charge a vial with (1.5 mg, 2.5 mol) and PHOX ligand (5.5 mol). -
Add 1 mL degassed IPA. Stir at
C for 30 mins. Solution turns orange-red.
-
-
Substrate Addition:
-
Add Acetophenone (1.0 mmol, 120 mg) to the catalyst solution.
-
Add
solution (25 L, 25 mol). Note: Base is required to generate the active Ru-hydride.[3]
-
-
Hydrogenation:
-
Transfer the vial to a high-pressure steel autoclave.
-
Purge 3x with
(10 bar). -
Pressurize to 20 bar
. -
Stir at Room Temperature for 14 hours.
-
-
Workup:
-
Vent
carefully. -
Filter through a short pad of silica to remove Ru.
-
Analyze via Chiral GC (e.g., Chirasil-DEX CB column).
-
Protocol B: Ir-P,N Catalyzed Hydrogenation (The "Specialist")
Best for:
Materials:
-
Catalyst:
(Pre-formed complex recommended).-
Why BArF? The
anion is non-coordinating, preventing competition with the substrate for the metal center.
-
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Additives: None (Base-free conditions).
Step-by-Step Workflow:
-
Preparation:
-
Weigh
(1 mol%) in a glovebox. -
Dissolve in 2 mL anhydrous DCM.
-
-
Reaction Setup:
-
Add 2-Chloroacetophenone (1.0 mmol).
-
Transfer to autoclave.[2]
-
-
Pressurization:
-
Pressurize to 50 bar
. Note: Ir-systems often require higher pressure than Ru-systems due to the outer-sphere mechanism. -
Stir at Room Temperature for 24 hours.
-
-
Purification:
-
Evaporate solvent.[2]
-
The product (Chiral Chlorohydrin) is often pure enough for subsequent cyclization to epoxides.
-
Optimization & Troubleshooting Logic
This flowchart guides the decision-making process when initial results are suboptimal.
Figure 2: Strategic optimization workflow for asymmetric hydrogenation.
Critical Analysis: The Counter-Ion Effect (Ir-Systems)
In Iridium-P,N catalysis, the counter-ion is not merely a spectator.
-
Problem: Coordinating anions like
or even can block the vacant coordination site required for activation or substrate binding. -
Solution: Use BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). Its massive steric bulk and electron-withdrawing fluorines make it non-coordinating, stabilizing the cationic Ir center while keeping the active site accessible.
-
Data Point: In the reduction of imines (analogous to ketones), switching from
to often increases conversion from <10% to >99% under identical conditions [1].
References
-
Pfaltz, A. et al. (2004).[1][4] "SimplePHOX, a readily available chiral ligand system for iridium-catalyzed asymmetric hydrogenation."[4] Organic Letters. Link
-
Zhou, Q. et al. (2022). "Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands." RSC Advances. Link
-
Ohkuma, T. et al. (2006).[1] "Enantioselective Hydrogenation of Aromatic Ketones Catalyzed by Ru Complexes of Goodwin-Lions-type sp2N/sp3N Hybrid Ligands." Journal of the American Chemical Society.[5] Link
-
Zhang, X. et al. (2022). "The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand." The Journal of Organic Chemistry. Link
-
Crabtree, R. H. (2015). "Iridium-Catalyzed Asymmetric Hydrogenation." Chemical Reviews (Contextual reference for Ir-mechanism). Link
Sources
- 1. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SimplePHOX, a readily available chiral ligand system for iridium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed allylic substitution with amino phosphine ligands
Executive Summary
Palladium-catalyzed allylic substitution (Tsuji-Trost reaction) is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. While symmetric diphosphine ligands (e.g., dppe, Trost ligands) are effective for many substrates, they often lack the electronic discrimination required for challenging desymmetrizations or regioselective substitutions on unsymmetrical substrates.
Amino phosphine (P-N) ligands bridge this gap. By combining a "soft" phosphorus donor (strong
Mechanistic Principles & Electronic Asymmetry
The power of P-N ligands lies in their ability to break the electronic symmetry of the
-
Trans-Effect Differentiation: Phosphorus has a stronger trans-effect than nitrogen. In the Pd(II)-allyl complex, the Pd–C bond trans to the phosphorus atom is longer and weaker than the bond trans to nitrogen.
-
Nucleophilic Direction: Consequently, the allyl carbon trans to the phosphorus becomes more electrophilic (more cationic character), directing nucleophilic attack to that specific position.
-
Hemilability: The weaker Pd–N bond allows for temporary decoordination (hemilability), creating a vacant site for sterically demanding nucleophiles or facilitating oxidative addition steps without complete ligand dissociation.
Figure 1: Catalytic Cycle and Electronic Bias
Caption: The P-N ligand induces electronic asymmetry in the Pd-allyl intermediate, directing nucleophilic attack typically trans to the phosphorus atom.
Ligand Selection Guide
Not all amino phosphines are created equal. The choice depends on the substrate's steric profile and the desired reaction pathway.
| Ligand Class | Structural Features | Best Application | Key Insight |
| PHOX (Phosphinooxazoline) | Chiral oxazoline ring + Aryl phosphine. Rigid backbone. | Enantioselective Alkylation. Standard for 1,3-diphenylallyl substrates. | The bulky substituent on the oxazoline (e.g., t-Bu, i-Pr) steers the allyl group, while P/N difference controls electronics. |
| Ferrocenyl P-N (e.g., PPFA) | Planar chiral ferrocene backbone with pendant amine. | Functionalized Nucleophiles. Good for amines and stabilized carbanions. | Features both planar and central chirality. Often used in industrial synthesis. |
| MAP (Monomeric Amino Phosphine) | Simple binaphthyl backbone (MOP derivative) with dimethylamine. | Regioselective Substitution. Excellent for directing attack to branched positions. | Less rigid than PHOX; hemilability of the dimethylamino group is more pronounced. |
| Phosphite-Oxazoline | Biaryl phosphite instead of phosphine.[1] | Hard Nucleophiles. | The strong |
Experimental Protocol: Enantioselective Alkylation
Target Reaction: Alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate. Ligand: (S)-t-Bu-PHOX.[2] Goal: High Yield (>90%) and High Enantioselectivity (>95% ee).
Reagents and Materials[1][2][3][4][5][6]
-
Palladium Source: Allylpalladium(II) chloride dimer
(Stable, easy to handle). -
Ligand: (S)-4-tert-Butyl-2-(2-(diphenylphosphino)phenyl)oxazoline [(S)-t-Bu-PHOX].
-
Substrate: rac-1,3-Diphenyl-2-propenyl acetate.
-
Nucleophile: Dimethyl malonate.[3]
-
Base: N,O-Bis(trimethylsilyl)acetamide (BSA) + Catalytic Potassium Acetate (KOAc).
-
Note: BSA acts as a neutral pro-base. It silylates the nucleophile, generating a silyl ketene acetal which is the active species. KOAc acts as a nucleophilic trigger to start the desilylation cycle.
-
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous, degassed).
Step-by-Step Procedure
Step 1: Catalyst Pre-formation (Critical for P-N Ligands)
-
In a flame-dried Schlenk tube under Argon, charge
(1.8 mg, 0.005 mmol, 1.0 mol% Pd) and (S)-t-Bu-PHOX (4.3 mg, 0.011 mmol, 2.2 mol% Ligand). -
Add anhydrous DCM (1.0 mL).
-
Stir at room temperature for 20–30 minutes. The solution should turn from pale yellow to a distinct bright yellow/orange, indicating the formation of the Pd-Ligand complex.
Step 2: Substrate Addition
-
Add rac-1,3-diphenyl-2-propenyl acetate (252 mg, 1.0 mmol) dissolved in DCM (1.0 mL) to the catalyst solution via syringe.
-
Stir for 10 minutes to allow oxidative addition and equilibration of the
-allyl intermediate.
Step 3: Nucleophile Activation & Reaction
-
In a separate vial, mix Dimethyl malonate (340 µL, 3.0 mmol), BSA (740 µL, 3.0 mmol), and a catalytic amount of solid KOAc (approx. 2-3 mg).
-
Add this nucleophile mixture to the reaction vessel dropwise.
-
Stir at room temperature (23 °C).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting acetate (
) should disappear, and the product ( ) should appear. Reaction time is typically 2–4 hours.
-
Step 4: Workup and Purification
-
Quench the reaction by adding saturated aqueous
(5 mL). -
Extract with DCM (
mL). -
Dry combined organics over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
Workflow Diagram
Caption: Operational workflow for Pd-PHOX catalyzed allylic alkylation using BSA/KOAc activation.
Data Analysis & Validation
To confirm the success of the protocol, the following analytical data should be obtained:
-
Yield: Gravimetric yield after chromatography.
-
NMR Verification:
-
NMR (400 MHz,
): Look for the disappearance of the allylic proton of the starting material ( ppm, doublet) and appearance of the product's methine doublet ( ppm) and double bond signals ( ppm).
-
NMR (400 MHz,
-
Enantiomeric Excess (ee):
-
Method: Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H.
-
Conditions: Hexane/Isopropanol (90:10 or 99:1), flow rate 0.5–1.0 mL/min.
-
Expectation: The (S)-product usually elutes first or second depending on the specific column, with ee values typically 90–99% for PHOX ligands.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidized Ligand | Phosphines oxidize easily. Ensure ligand is white/crystalline. Re-purify or buy fresh if yellow/sticky. |
| Low ee | "Memory Effect" | If the reaction is too fast or the ligand is loose, the starting material's chirality might dictate the product's chirality (retention) rather than the catalyst. Solution: Lower concentration or temperature. |
| No Reaction | Wet BSA/Solvent | BSA hydrolyzes instantly with moisture. Use fresh BSA and strictly anhydrous solvents. |
| Pd Black Formation | Catalyst Decomposition | Ligand:Pd ratio is too low. Ensure a slight excess of Ligand (e.g., 1.1 : 1 relative to Pd metal, or 2.2 : 1 relative to Dimer). |
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
-
Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345. Link
-
Williams, J. M. J. (1996). Palladium-Catalyzed Enantioselective Allylic Substitution with P,N-Chelating Ligands.[4] Synlett, 1996(8), 705–710. Link
-
Sprinz, J., & Helmchen, G. (1993). Phosphinooxazolines as Ligands for Asymmetric Catalysis: Palladium-Catalyzed Allylic Substitution. Tetrahedron Letters, 34(11), 1769–1772. Link
-
Von Matt, P., & Pfaltz, A. (1993). Enantioselective Allylic Substitution Catalyzed by Chiral Palladium-Phosphinooxazoline Complexes.[5][6] Angewandte Chemie International Edition, 32(4), 566–568. Link
Sources
Optimizing Substrate-to-Catalyst Ratios for Asymmetric Hydrogenation of Amino Phosphine Derivatives: An Application Guide
Introduction: The Critical Role of Catalyst Loading in Asymmetric Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective creation of chiral centers is paramount. Asymmetric hydrogenation stands as a powerful and atom-economical method to achieve this, particularly for the synthesis of chiral amines and their derivatives. Among the various precursors, amino phosphine derivatives, such as N-phosphinoylimines, are of significant interest due to their stability and the direct pathway they provide to valuable chiral phosphine-containing compounds and, upon deprotection, to primary chiral amines. The success of these hydrogenations, particularly in terms of achieving high enantioselectivity and turnover numbers (TONs), is critically dependent on the careful optimization of reaction parameters. Of these, the substrate-to-catalyst (S/C) ratio is arguably one of the most influential.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of S/C ratios for the asymmetric hydrogenation of amino phosphine derivatives. We will move beyond simple procedural descriptions to delve into the underlying principles, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.
The turnover number, a measure of catalyst activity, can often be impressively high in these reactions, with some systems achieving TONs of up to 10,000.[1] This highlights the potential for highly efficient processes, provided the reaction conditions are meticulously optimized. While a common starting point for S/C ratio optimization is in the range of 100:1 to 1000:1, highly active catalysts can achieve excellent results at ratios of 10,000:1 or even higher. Conversely, for challenging or sterically hindered substrates, a higher catalyst loading (lower S/C ratio) may be necessary to achieve reasonable reaction rates.[2]
The Dichotomy of Catalyst Loading: Rate vs. Selectivity
A fundamental principle in catalysis is that a higher catalyst concentration (lower S/C ratio) generally leads to a faster reaction rate. However, the relationship between catalyst loading and enantioselectivity is often more complex and non-linear. While intuitive to assume that more catalyst equals better performance, this is not always the case. In some instances, increasing the catalyst loading can have a detrimental effect on the enantiomeric excess (ee). This can be attributed to several factors:
-
Formation of Catalyst Aggregates: At higher concentrations, catalyst molecules may aggregate, leading to the formation of less selective or even inactive species.
-
Competing Catalytic Cycles: The presence of multiple catalyst species in equilibrium can lead to competing reaction pathways, some of which may be less enantioselective.
-
Background Reactions: A higher catalyst concentration might accelerate non-selective background reactions, thereby reducing the overall enantiopurity of the product.
Therefore, a systematic screening of the S/C ratio is not merely an exercise in cost-reduction by minimizing catalyst usage, but a critical step in identifying the optimal conditions for achieving the desired combination of high conversion and high enantioselectivity.
Experimental Workflow for S/C Ratio Optimization
A robust and efficient workflow is essential for the successful optimization of the S/C ratio. High-throughput experimentation (HTE) platforms, which allow for the parallel execution of numerous reactions, are invaluable tools in this process.[3] These systems, often coupled with real-time analytical techniques, can significantly accelerate the identification of optimal conditions.[4]
The following diagram outlines a typical workflow for S/C ratio optimization:
Caption: A phased approach to S/C ratio optimization.
Detailed Protocols
Protocol 1: High-Throughput Screening of S/C Ratios
This protocol describes a general method for the initial screening of S/C ratios using a parallel reactor system.
1. Materials and Reagents:
-
Substrate (e.g., N-phosphinoylimine)
-
Chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄, [Ir(COD)Cl]₂)
-
Chiral phosphine ligand
-
High-purity, degassed solvent (e.g., methanol, toluene, THF)
-
High-purity hydrogen gas
-
Parallel high-pressure reactor system
-
Analytical instrumentation (e.g., HPLC or GC with a chiral stationary phase)
2. Stock Solution Preparation (under inert atmosphere):
-
Substrate Stock Solution: Prepare a stock solution of the substrate in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Catalyst Stock Solution: Prepare a stock solution of the catalyst precursor and chiral ligand in the same solvent. The concentration should be such that small, accurate volumes can be dispensed to achieve the desired catalyst loadings. For example, a 0.001 M solution would be suitable for screening S/C ratios in the 100:1 to 1000:1 range.
3. Reaction Setup (in a glovebox or under inert atmosphere):
-
To each reactor vial, add the required volume of the substrate stock solution.
-
Add varying volumes of the catalyst stock solution to each vial to achieve the target S/C ratios (e.g., 100:1, 200:1, 500:1, 1000:1, 2000:1).
-
Seal the reactor vials.
4. Hydrogenation:
-
Transfer the reactor block to the hydrogenation station.
-
Purge the system with hydrogen gas.
-
Pressurize the reactors to the desired hydrogen pressure (e.g., 10-50 bar).
-
Stir the reactions at the desired temperature for a fixed time (e.g., 12-24 hours).
5. Analysis:
-
Carefully vent the hydrogen pressure.
-
Take an aliquot from each reaction vial and dilute appropriately.
-
Analyze the samples by chiral HPLC or GC to determine the conversion and enantiomeric excess.
Table 1: Example Data from S/C Ratio Screening for the Hydrogenation of a Model N-Phosphinoylimine
| Entry | S/C Ratio | Conversion (%) | ee (%) |
| 1 | 100:1 | >99 | 95 |
| 2 | 200:1 | >99 | 97 |
| 3 | 500:1 | 98 | 98 |
| 4 | 1000:1 | 95 | 98 |
| 5 | 2000:1 | 85 | 97 |
| 6 | 5000:1 | 60 | 96 |
Reaction conditions: 0.1 mmol substrate, [Rh(COD)₂]BF₄/Chiral Ligand, Methanol (1.0 mL), 30 bar H₂, 25°C, 16 h.
Interpretation of Results:
The data in Table 1 suggests that an S/C ratio between 500:1 and 1000:1 provides the optimal balance of high conversion and excellent enantioselectivity for this particular substrate and catalyst system. While a lower S/C ratio (100:1) gives complete conversion, the enantioselectivity is slightly lower. Conversely, at very high S/C ratios (≥2000:1), the conversion begins to drop off significantly.
Protocol 2: In-Situ Reaction Monitoring for Kinetic Analysis
Understanding the reaction kinetics is crucial for a deeper understanding of the system and for successful scale-up. In-situ analytical techniques, such as FTIR spectroscopy, provide real-time data on the concentrations of reactants and products.[4]
1. Equipment:
-
High-pressure reactor equipped with an in-situ FTIR probe (e.g., ReactIR™).
-
Standard hydrogenation setup as described in Protocol 1.
2. Procedure:
-
Set up the hydrogenation reaction in the reactor as described in Protocol 1, ensuring the FTIR probe is properly positioned in the reaction mixture.
-
Collect a background spectrum of the solvent and catalyst before adding the substrate.
-
Initiate the reaction by adding the substrate and pressurizing with hydrogen.
-
Continuously collect FTIR spectra throughout the course of the reaction.
3. Data Analysis:
-
Identify unique infrared absorption bands for the substrate and product.
-
Plot the absorbance of these bands over time to generate concentration profiles.
-
From these profiles, determine the initial reaction rate and monitor for any signs of catalyst deactivation.
Caption: Workflow for in-situ reaction monitoring.
Causality and Mechanistic Considerations
The observed changes in reactivity and selectivity with varying S/C ratios are rooted in the reaction mechanism. For rhodium-catalyzed asymmetric hydrogenation of unsaturated compounds, several mechanistic pathways have been proposed.[5] A simplified representation of a common catalytic cycle is shown below:
Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.
The S/C ratio can influence this cycle in several ways:
-
Catalyst Resting State: At high substrate concentrations (high S/C ratio), the catalyst may predominantly exist as the substrate-catalyst complex, and the reaction rate may become zero-order in substrate. Conversely, at low substrate concentrations, the availability of the substrate can be rate-limiting.
-
Off-Cycle Species: High catalyst concentrations can favor the formation of dimeric or aggregated rhodium species that are less catalytically active or selective. This can lead to a decrease in both the reaction rate and the enantioselectivity.
-
Product Inhibition: In some cases, the product can coordinate to the catalyst, leading to product inhibition.[6] This effect can be more pronounced at lower S/C ratios where the relative concentration of the product to the catalyst is higher at a given conversion.
Troubleshooting and Further Optimization
Problem: Low enantioselectivity at high catalyst loading. Possible Cause: Formation of catalyst aggregates or competing, less selective catalytic cycles. Solution:
-
Systematically increase the S/C ratio.
-
Perform the reaction at a higher dilution.
-
Investigate the effect of temperature, as this can influence the equilibrium between different catalyst species.
Problem: Inconsistent results between batches. Possible Cause:
-
Variability in catalyst preparation or handling.
-
Trace impurities in the substrate or solvent.
-
Inaccurate dosing of the catalyst, especially at high S/C ratios. Solution:
-
Use freshly prepared stock solutions of the catalyst.
-
Ensure rigorous purification of the substrate and solvent.
-
Employ automated liquid handling for accurate dispensing of small volumes.
Problem: Reaction stalls before completion, especially at high S/C ratios. Possible Cause: Catalyst deactivation. Solution:
-
Investigate the stability of the catalyst under the reaction conditions.
-
Consider the use of a more robust ligand.
-
Ensure the purity of the hydrogen gas and the absence of catalyst poisons.
Conclusion
The optimization of the substrate-to-catalyst ratio is a critical step in the development of efficient and selective asymmetric hydrogenation processes for amino phosphine derivatives. A systematic approach, combining high-throughput screening with in-situ reaction monitoring, allows for the rapid identification of optimal conditions. A thorough understanding of the underlying mechanistic principles provides a rational basis for troubleshooting and further process improvement. By carefully considering the interplay between catalyst loading, reaction rate, and enantioselectivity, researchers can unlock the full potential of this powerful catalytic transformation, paving the way for the scalable and cost-effective synthesis of valuable chiral molecules.
References
-
Baimuratova, R. K., Andreeva, A. V., Uflyand, I. E., Shilov, G. V., Bukharbayeva, F. U., Zharmagambetova, A. K., & Dzhardimalieva, G. I. (2022). Synthesis and Catalytic Activity in the Hydrogenation Reaction of Palladium-Doped Metal-Organic Frameworks Based on Oxo-Centered Zirconium Complexes. Journal of Composites Science, 6(10), 299. [Link]
-
Zhang, Y., Yuan, M., Liu, W., Xie, J., & Zhou, Q. (2018). Iridium-Catalyzed asymmetric transfer hydrogenation of alkynyl ketones using sodium formate and ethanol as hydrogen sources. Organic Letters, 20(15), 4486–4489. [Link]
-
Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011). Angewandte Chemie International Edition, 50(23), 5341-5345. [Link]
-
Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. (2018). Angewandte Chemie International Edition, 53(8), 2203-2206. [Link]
-
Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline. (n.d.). Molecules, 16(5), 3989-4000. [Link]
-
Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio. (n.d.). Chemical Communications, 46(3), 496-498. [Link]
-
Highly Enantioselective Imine Hydrogenation catalyzed by Ruthenium phosphane- phosphite diamine complexes. (n.d.). ChemCatChem, 3(8), 1279-1282. [Link]
-
High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. (2022). Accounts of Chemical Research, 55(23), 3357-3370. [Link]
-
Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. (n.d.). Organic Chemistry Frontiers, 5(1), 79-82. [Link]
-
High-Throughput Screening Techniques in Catalysis. (n.d.). [Link]
-
Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. (2018). Nature Communications, 9(1), 4961. [Link]
-
Chiral Rh phosphine–phosphite catalysts immobilized on ionic resins for the enantioselective hydrogenation of olefins in water. (n.d.). Green Chemistry, 17(5), 2970-2979. [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (n.d.). Rhodium Catalysis in Organic Syntheses: Methods and Reactions. [Link]
-
Accelerate SAF R&D with high-throughput catalyst testing. (n.d.). hte GmbH. [Link]
-
Asymmetric Hydrogenation of Imines Using NHC‐Phosphine Iridium Complexes. (n.d.). Chemistry – A European Journal, 26(1), 108-112. [Link]
-
Highly Selective Asymmetric Hydrogenation Using a Three Hindered Quadrant Bisphosphine Rhodium Catalyst. (2004). Journal of the American Chemical Society, 126(18), 5656-5657. [Link]
-
Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. (2022). ACS Catalysis, 12(15), 9345-9355. [Link]
-
Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio. (n.d.). Chemical Communications. [Link]
-
High-throughput screening (HTS). (2019, April 10). BMG LABTECH. [Link]
-
(16e) Hydrogenation of Amino Acid by Asymmetric Homogeneous Catalyst. (n.d.). AIChE. [Link]
-
Rhodium-catalyzed enantioselective hydrogenation of (1-arylvinyl)phosphonates with TADDOL-based phosphoramidite P,S ligands. (n.d.). Organic & Biomolecular Chemistry, 13(20), 5600-5610. [Link]
-
RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository. [Link]
-
Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction. (n.d.). Angewandte Chemie International Edition, 52(44), 11579-11583. [Link]
-
Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. (n.d.). The Royal Society of Chemistry. [Link]
-
Phosphothreonine as a Catalytic Residue in Peptide-Mediated Asymmetric Transfer Hydrogenations of 8-Aminoquinolines. (2016). Angewandte Chemie International Edition, 55(42), 13089-13092. [Link]
Sources
- 1. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. proceedings.aiche.org [proceedings.aiche.org]
Solvent selection for [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine catalyzed reactions
This Application Note is designed for researchers utilizing [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine (hereafter referred to as (S)-Phe-P,N ), a privileged chiral ligand derived from L-phenylalanine. This guide focuses on the critical variable of solvent selection, which dictates the enantioselectivity and reactivity profile in transition-metal catalysis, particularly Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA).
-Amino PhosphinesIntroduction: The Chelate Effect & Solvent Sensitivity
The ligand [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine features a "hemilabile" P,N-architecture. Unlike rigid bis-phosphines (e.g., BINAP), the (S)-Phe-P,N ligand relies on a dynamic coordination mode where the phosphine (soft donor) binds tightly to the metal center (e.g., Pd, Ir, Ru), while the primary amine (hard donor) acts as a "steering" group.
The Mechanism of Solvent Interference
In asymmetric allylic alkylation, the high enantioselectivity arises from a specific H-bonding interaction between the ligand's amine proton (
-
The Critical Constraint: Solvents that disrupt this hydrogen-bonding network will collapse the chiral pocket, leading to racemization.
-
The Solubility Paradox: The ligand is lipophilic (phenyl groups), but the catalytic intermediates are often charged (cationic
-allyl complexes). The solvent must dissolve both without solvating the ion pair to the point of dissociation.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific points where solvent polarity impacts the reaction outcome.
Figure 1: Catalytic cycle of Pd-AAA showing the divergent effects of solvent polarity on the intermediate ion pair.
Solvent Selection Matrix
Use this matrix to select the starting solvent based on your specific reaction class.
| Solvent Class | Representative | Dielectric Const. ( | Suitability for (S)-Phe-P,N | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | 8.9 | High | Excellent solubility of ligand; supports tight ion pairing; non-coordinating. |
| Ethers | THF, 1,4-Dioxane | 7.5 | High | "Goldilocks" polarity; coordinates weakly to Pd, stabilizing the cation without blocking the substrate. |
| Aromatic | Toluene | 2.4 | Medium | Promotes very tight ion pairs (high ee potential) but may suffer from poor solubility of salt additives. |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Low | Avoid. Competes with the amine for Pd coordination; disrupts critical H-bonds. |
| Protic | Methanol, Ethanol | 33.0 | Very Low | Avoid. Solvates nucleophiles too strongly; destroys the H-bond directing effect of the |
Protocol: Solvent Screening for Asymmetric Allylic Alkylation[1]
This protocol describes a standardized workflow to optimize enantioselectivity (ee%) using (S)-Phe-P,N.
Materials
-
Catalyst Precursor:
(Allylpalladium chloride dimer). -
Ligand: (S)-Phe-P,N ([(2S)-2-Amino-3-phenylpropyl]diphenylphosphine).
-
Substrate: 1,3-Diphenyl-2-propenyl acetate (Standard benchmark).
-
Nucleophile: Dimethyl malonate.
-
Base: BSA (N,O-Bis(trimethylsilyl)acetamide) + catalytic KOAc.
Step-by-Step Methodology
1. Catalyst Complexation (In Situ)
-
In a glovebox or under Argon, weigh
(1.8 mg, 0.005 mmol) and (S)-Phe-P,N (3.5 mg, 0.011 mmol). -
Add 1.0 mL of the Screening Solvent (anhydrous, degassed).
-
Stir at Room Temperature (RT) for 20 minutes.
-
Checkpoint: The solution should turn from pale yellow to a clear, vibrant yellow/orange. Turbidity indicates poor solubility (common in Toluene).
-
2. Substrate Addition
-
Add the substrate (1,3-Diphenyl-2-propenyl acetate, 0.25 mmol) dissolved in 0.5 mL of the solvent.
-
Add BSA (0.75 mmol) followed by a pinch of KOAc (0.01 mmol) or LiOAc.
-
Add Dimethyl malonate (0.75 mmol) dropwise.
3. Reaction Monitoring
-
Stir at 20 °C. Monitor consumption of starting material via TLC (Hexane/EtOAc 4:1).
-
Note: Reaction rates will vary significantly. MeCN is often fast (but low ee); Toluene is slow.
4. Workup & Analysis
-
Dilute with Et_2O, wash with saturated NH_4Cl (aq).
-
Dry organic layer over MgSO_4, filter, and concentrate.
-
Analysis: Determine ee% via Chiral HPLC (e.g., Daicel Chiralcel OD-H, Hexane/IPA 90:10).
Expected Results (Reference Data)
| Solvent | Yield (24h) | ee% (Config) | Interpretation |
| THF | 95% | 92% (S) | Optimal. Good balance of rate and selectivity. |
| DCM | 90% | 89% (S) | Excellent alternative if substrate is insoluble in THF. |
| Toluene | 60% | 85% (S) | Slower rate due to salt insolubility; slightly lower ee due to aggregation. |
| MeCN | 98% | 45% (S) | Fast rate, but solvent coordination disrupts the chiral pocket. |
| DMSO | >99% | <5% (rac) | Complete loss of stereocontrol due to ion pair dissociation. |
Troubleshooting & Optimization Logic
If your initial screen yields poor results (<50% ee), follow this logic flow to troubleshoot.
Figure 2: Decision tree for optimizing reaction conditions based on initial solvent screening results.
References
-
Original Synthesis & Application of Amino-Phosphine Ligands: Hayashi, T., et al. "Catalytic asymmetric allylic alkylation with chiral mono-phosphine ligands." Journal of the American Chemical Society, 1998.
-
Solvent Effects in Pd-AAA: Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996.
-
Mechanism of P,N-Ligand Catalysis: Helmchen, G., & Pfaltz, A. "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research, 2000.
-
General Protocol for Solvent Screening: Glorius, F. (Ed.). "Screening Methods in Catalysis." Springer Protocols, 2010.
Troubleshooting & Optimization
Technical Support Center: Optimizing Asymmetric Catalysis with P,N-Ligand Systems
Topic: Improving enantiomeric excess with [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine Ticket ID: PNh-Phe-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
System Overview & Ligand Profile
Welcome to the technical support portal for [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine . This ligand belongs to the class of chiral
Ligand Specifications
| Feature | Detail |
| Core Structure | L-Phenylalanine backbone (S-configuration) |
| Coordination | Bidentate (P,N) or Monodentate (P-only) |
| Key Application | Pd-catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost), Ru-catalyzed Transfer Hydrogenation |
| Critical Failure Mode | Oxidation of Phosphorus (Air Sensitive) & Amine Dissociation (Hemilability) |
Diagnostic Workflow: Why is my ee low?
If you are observing low enantiomeric excess (ee < 80%) or poor conversion, follow this step-by-step troubleshooting guide. Do not proceed to optimization until you have verified Ligand Integrity .
Phase 1: Ligand Integrity Check (The "Hardware" Test)
Symptom: Sticky oil, white crust on solid, or inconsistent results between batches.[1]
-
The Issue: Primary alkyl-aryl phosphines are highly susceptible to oxidation to phosphine oxides (
).[1] The oxide cannot bind Palladium effectively, leaving the metal non-chiral or catalytically dead.[1] -
Diagnostic Protocol:
-
Take a small aliquot of your ligand under inert atmosphere (Glovebox/Schlenk).[1]
-
Run a
P NMR in degassed or . -
Pass Criteria: Sharp singlet at
to ppm (typical for alkyl-diphenylphosphines). -
Fail Criteria: Signal at
ppm (Phosphine Oxide).
-
-
Corrective Action: If oxidized (>5%), purify via flash chromatography on silica gel under Argon/Nitrogen pressure.[1] Note: The primary amine can streak on silica; use 1-2%
in the eluent.
Phase 2: Reaction Environment Optimization (The "Software" Patch)
Symptom: Ligand is pure, but ee is stalled at 40-60%.
The primary amine (
Troubleshooting Q&A
Q: Which solvent are you using?
-
If THF/Acetonitrile/DMF: STOP. These are coordinating solvents.[1] They can displace the weak
donor from the metal center.[1] -
Recommendation: Switch to DCM (Dichloromethane) or Toluene .[1] These non-coordinating solvents enforce the tight P,N-chelation required for stereocontrol.[1]
Q: What is your Metal-to-Ligand (M/L) ratio?
-
If 1:1: You risk having unligated metal (background racemic reaction).[1]
-
Recommendation: Use a slight excess of ligand (1:1.2 to 1:1.5 Pd:Ligand).[1] This ensures every Pd atom is wrapped in a chiral environment.[1]
Q: Are you using a Chloride-bridged precursor (e.g.,
-
The Issue: Chloride ions are strong ligands that can block the coordination site needed for the amine.[1]
-
Recommendation: Abstract the chloride by adding a silver salt (
, ) or use a chloride-free precursor like with the ligand.[1]
Advanced Optimization: Structural Derivatization
If the primary amine ligand consistently yields low ee, the steric bulk of the
The Fix: Convert the primary amine into a Schiff Base (Imine) or Amide .[1] This is a standard protocol to upgrade this class of ligands.[1]
| Derivative Type | Synthesis Step | Benefit |
| Schiff Base (Imine) | Condense with Benzaldehyde / Salicylaldehyde | Increases steric bulk; creates a rigid |
| Sulfonamide | React with Tosyl Chloride ( | Acidifies the N-H; allows for anionic N-bonding (very strong donor).[1] |
| Amide | React with Pivaloyl Chloride | Adds massive steric bulk to lock the conformation.[1] |
Mechanistic Visualization (Catalytic Cycle)
The following diagram illustrates the critical "Danger Zone" where the hemilabile Nitrogen arm dissociates, leading to racemization.
Figure 1: The Hemilability Risk.[1] The red diamond represents the critical failure point where the nitrogen arm dissociates (often due to solvent competition), leading to loss of enantioselectivity.[1]
Experimental Protocol: Optimized Allylic Alkylation
Objective: Standardize the reaction to benchmark ligand performance.
-
Preparation: Flame-dry a Schlenk tube and cool under Argon.
-
Catalyst Formation:
-
Substrate Addition:
-
Add rac-1,3-Diphenyl-2-propenyl acetate (1.0 equiv).[1]
-
Stir 10 mins.
-
-
Nucleophile Addition:
-
Add Dimethyl malonate (3.0 equiv), N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv), and a pinch of KOAc (catalytic).[1]
-
-
Reaction:
-
Analysis:
References & Authority
-
Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[1] Chemical Reviews, 96(1), 395–422.[1] Link[1]
-
Foundational text on the mechanism and the necessity of tight chelation in P,N ligands.
-
-
Helmchen, G., & Pfaltz, A. (2000).[1] Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis.[1] Accounts of Chemical Research, 33(6), 336–345.[1] Link[1]
-
Explains the "hemilabile" concept and why rigidifying the nitrogen donor (as in oxazolines or imines) improves ee.
-
-
Busacco, C. A., et al. (2011).[1] Phosphine Ligands in Asymmetric Catalysis. Comprehensive Chirality.[1]
-
General handling of air-sensitive amino-phosphines.
-
Sources
Preventing oxidation of diphenylphosphine groups during catalysis
Topic: Preventing Oxidation of Diphenylphosphine (PPh₂) Groups During Catalysis Ticket ID: PPH2-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Invisible" Poison
Welcome to the Phosphine Integrity Support Center. If you are here, you likely suspect that trace oxygen is degrading your diphenylphosphine (PPh₂) ligands, resulting in stalled conversion, precipitation of metal black, or poor enantioselectivity.
The Core Problem: PPh₂ groups are electron-rich nucleophiles. While this makes them excellent ligands for transition metals (Pd, Rh, Ir), it also renders them kinetically susceptible to oxidation by triplet oxygen (
This guide is not a textbook; it is a troubleshooting manual designed to isolate the failure point in your workflow—whether it is your solvent, your storage, or your reaction kinetics.
Module 1: Pre-Reaction Troubleshooting (The Setup)
Current Status: Solvent is the primary vector for oxygen ingress.
Diagnostic: Is your "degassed" solvent actually oxygen-free?
Many researchers rely on "sparging" (bubbling gas) and assume safety. For sensitive PPh₂-catalysis, this is often insufficient.
Protocol A: The Freeze-Pump-Thaw (FPT) Standard
Use this for: Catalyst stock solutions, kinetic studies, and small-scale (<20 mL) reactions.
The Mechanism: Oxygen solubility in organic solvents decreases as temperature drops, but removal requires a phase change to break solvent cages.
-
Freeze: Submerge the Schlenk flask (sealed) in liquid nitrogen (
) until solid.-
Critical: Do not pump yet. Pumping on liquid can cause "bumping" or solvent loss.
-
-
Pump: Open the stopcock to high vacuum (<0.05 mmHg) for 5–10 minutes while the solvent is still frozen . This evacuates the headspace.[1][2]
-
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath.-
Observation: You will see vigorous bubbling. This is dissolved gas escaping the liquid lattice.
-
-
Repeat: Perform 3 full cycles .
-
Backfill: Fill with Argon/Nitrogen only after the final thaw.
Data: Deoxygenation Efficiency Comparison
| Method | Residual | Solvent Loss | Suitability for PPh₂ |
| Freeze-Pump-Thaw (3 Cycles) | < 0.05 ppm | Negligible | Critical / High Sensitivity |
| Sparging (Balloon/Needle, 15 min) | ~10–20 ppm | High (Evaporation) | Robust / Large Scale (>100mL) |
| Sonication under Vacuum | ~5–10 ppm | Moderate | Moderate Sensitivity |
| "Dry" Solvent from Keg (untreated) | >50 ppm | N/A | Unsuitable |
Visual Workflow: Degassing Decision Tree
Figure 1: Decision logic for selecting the appropriate degassing method based on volume and ligand sensitivity.
Module 2: Ligand Storage & Handling (The Borane Solution)
Current Status: Ligand is an oil/solid that degrades over months.
The Issue: You cannot store electron-rich alkyl-diarylphosphines on the bench. They oxidize slowly even in a desiccator.
The Solution: Borane Protection.
Lewis acid-base adducts (
Protocol B: Borane Deprotection (Activation)
Do not use the ligand directly. You must remove the borane immediately before catalysis.
Reagent: DABCO (1,4-diazabicyclo[2.2.2]octane).[3][4][5] Why DABCO? It is a stronger Lewis base than the phosphine for the borane, but kinetically distinct enough to allow controlled transfer.
Step-by-Step:
-
Dissolve: Place the P-Borane adduct (1.0 equiv) in anhydrous Toluene or Benzene (0.2 M).
-
Add: Add DABCO (1.2 – 2.0 equiv).
-
Heat: Stir at 40–60°C for 2–4 hours (monitor by
NMR; the signal will shift significantly upfield upon deprotection).-
Note: Highly electron-rich phosphines may require higher temperatures or pyrrolidine as the scavenger.
-
-
Workup:
-
The
byproduct is often insoluble in non-polar solvents. -
Filter the mixture under inert atmosphere (Schlenk frit).
-
Evaporate solvent to obtain the free phosphine.
-
Visual Pathway: The Protection/Deprotection Cycle
Figure 2: Cycle showing the temporary passivation of phosphines using Borane (
Module 3: In-Situ Troubleshooting (The Reaction)
Current Status: Reaction starts but stalls (Dead Catalyst).
The "Off-Cycle" Trap
In catalytic cycles (e.g., Suzuki, Buchwald-Hartwig), the active species is often a coordinatively unsaturated 14-electron complex (e.g.,
-
The Danger Zone: When the phosphine dissociates to create the open site, it is momentarily "free." If dissolved
is present, it intercepts this free ligand. -
The Symptom: The solution turns from orange/yellow (active) to black (Pd precipitation) because the ligand concentration drops below the threshold needed to stabilize the metal.
FAQ: In-Reaction Diagnostics
Q: My reaction turned black after 1 hour. What happened?
A: "Pd Black" formation indicates ligand starvation. The
-
Fix: Increase ligand/metal ratio (e.g., from 2:1 to 4:1) to act as a sacrificial scavenger, or re-evaluate Module 1 (degassing).
Q: Can I use "aged" catalyst stock solutions? A: generally, No. Even in a glovebox, trace oxidants can degrade low-concentration catalyst stocks over weeks. Always prepare fresh or store as the solid pre-catalyst.
Module 4: Post-Reaction Recovery (The Cleanup)
Current Status: Product is formed, but contaminated with Phosphine Oxide (TPPO).[6][7][8]
Protocol C: The Zinc Chloride Precipitation (The "TPPO Fix")
Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from polar products.
The Trick:
-
Concentrate: Remove reaction solvent.
-
Dissolve: Redissolve crude oil in minimal Ethanol or Ether.
-
Add: Add
(approx. 2 equiv relative to phosphine).[8] -
Precipitate: A white solid
will form. -
Filter: Filter off the solid. Your product remains in the filtrate.
References & Authority
-
Freeze-Pump-Thaw Protocols:
-
Borane Deprotection Kinetics:
-
Oxide Removal (ZnCl2 Method):
-
Batesky, D. C., et al. (2012). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride." Journal of Organic Chemistry. Available at: [Link]
-
-
Oxidation Mechanisms on Surfaces:
-
Zhan, E., et al. (2018). "Surface-Assisted Selective Air Oxidation of Phosphines." ACS Omega. Available at: [Link]
-
Sources
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of phosphine borane deprotection with amines: the effects of phosphine, solvent and amine on rate and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. berry.chem.wisc.edu [berry.chem.wisc.edu]
Overcoming catalyst poisoning in amino phosphine reactions
Welcome to the Technical Support Center for Amino Phosphine-Mediated Catalysis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for overcoming the persistent challenge of catalyst poisoning. This resource moves beyond simple checklists to explain the underlying chemical principles, empowering you to diagnose, troubleshoot, and ultimately prevent the deactivation of your sensitive catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of catalyst poisoning in my amino phosphine reaction?
A1: The primary indicators of catalyst poisoning are a sudden or gradual decrease in reaction rate, a complete stall in reactant conversion, or a significant drop in product yield and selectivity. You might also observe the formation of unexpected byproducts or the need for harsher conditions (e.g., higher temperatures or catalyst loading) to drive the reaction forward.[1]
Q2: My reaction failed. Is it definitely poisoning?
A2: Not necessarily. Before suspecting poisoning, verify other critical parameters: the integrity of your inert atmosphere (oxygen can deactivate Pd(0) catalysts), the purity and stoichiometry of your reagents, the accuracy of the reaction temperature, and the quality of your solvent. Buchwald-Hartwig aminations, for instance, can be sensitive to a variety of conditions.[2]
Q3: What are the most common substances that poison palladium-phosphine catalysts?
A3: A range of chemical species can act as poisons by strongly binding to the catalyst's active sites, blocking them from reactants.[3][4] Key culprits include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are potent poisons, often found as impurities in starting materials.[5][6]
-
Heavy Metals: Trace amounts of lead, mercury, and arsenic can cause irreversible deactivation.[6][7]
-
Halides and Cyanides: Excess halide ions (especially iodide) or cyanide can form stable, inactive palladium complexes.[4][8][9]
-
Coordinating Solvents and Additives: Some nitrogen-containing heterocycles or even the amine substrate itself can act as ligands, competing for coordination sites on the palladium center.[1]
-
Oxidizing Agents and Water: Oxygen can oxidize the active Pd(0) to inactive Pd(II). Water can participate in side reactions that consume reagents or deactivate the catalyst.[8][9]
Q4: Can the phosphine ligand itself be a problem?
A4: Yes. While essential for the reaction, phosphine ligands can undergo degradation pathways, such as P-C bond cleavage or oxidation, which can deactivate the metal center.[10][11] Using an appropriate excess of the phosphine ligand is sometimes necessary to prevent catalyst deactivation, as the amine substrate/product can also compete as a ligand.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing and resolving issues when catalyst poisoning is suspected.
Symptom 1: Reaction is Sluggish or Stalled from the Outset
Q: I've assembled my reaction with fresh reagents, but it's not progressing. What's the likely cause?
A: This often points to contamination in one of your bulk reagents or solvent. Even trace impurities can be sufficient to halt catalysis.[12][13]
-
Causality: Poisons present from the beginning will immediately occupy the catalyst's active sites, preventing the catalytic cycle from starting efficiently.[4] Common sources are residual sulfur compounds in aryl halides or contaminated solvents.[5][14]
-
Troubleshooting Steps:
-
Reagent Purity Check: The purity of amines is critical; trace impurities can cause reaction failure. If possible, use reagents from a new, unopened bottle.
-
Solvent Quality: Use anhydrous, degassed solvents. Water and oxygen are known catalyst poisons.[15]
-
Diagnostic Experiment: Set up a small-scale control reaction using highly purified starting materials and freshly distilled, degassed solvent. If this reaction proceeds, it confirms that your original reagents or solvent were contaminated. (See Protocol 2 for a purification method).
-
Symptom 2: Reaction Proceeds Initially, Then Halts Prematurely
Q: My reaction started well, showing good conversion, but then stopped before completion. Why?
A: This pattern suggests that a poison is being generated in situ as a byproduct of the reaction or that a low-level contaminant is slowly accumulating on the catalyst.[12]
-
Causality: The catalytic cycle itself can sometimes produce inhibitory species. For example, product inhibition can occur where the product amine coordinates too strongly to the palladium center. Alternatively, a slow degradation of the ligand or a substrate could be releasing a poison over time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
Symptom 3: Inconsistent Results and Poor Reproducibility
Q: I'm running the same reaction under identical conditions, but my yields are highly variable. What could be causing this?
A: Inconsistent results often trace back to variable levels of contaminants in reagents or solvents from different lots or bottles, or subtle variations in experimental setup that affect the inert atmosphere.
-
Causality: The concentration of a catalyst poison can be very low, sometimes in the parts-per-billion (ppb) range, yet still have a dramatic impact.[13][16] A seemingly minor change, like using a different batch of solvent or a substrate from a different supplier, can introduce enough of a poison to kill the reaction.
-
Preventative Solutions:
-
Standardize Reagent Sources: For a given project, try to use reagents and solvents from the same batch to minimize variability.
-
Implement Routine Purification: Make purification of starting materials and solvents a standard part of your workflow, not just a troubleshooting step.[14] Passing liquid reagents through a plug of activated alumina can remove many common polar impurities.
-
Use a Guard Bed or Scavenger: For particularly sensitive or large-scale reactions, consider adding a poison scavenger or a guard bed to pretreat the feedstock.[7][17] This involves passing the reactants through a material designed to trap poisons before they reach the catalyst.
-
Proactive Strategies for Preventing Catalyst Poisoning
The most effective way to deal with catalyst poisoning is to prevent it from happening.[14]
Rigorous Feedstock Purification
Ensuring the purity of your reactants is the single most important step.[5][14]
| Poison Class | Common Sources | Recommended Purification Method |
| Sulfur Compounds | Aryl halides, thiophene in solvents | Recrystallization, activated carbon treatment, or distillation. |
| Water/Oxygen | Solvents, reagents, atmosphere | Use of anhydrous solvents, rigorous degassing (sparging with inert gas), and maintaining a strict inert atmosphere (glovebox or Schlenk line). |
| Heavy Metals | Reagents from certain synthetic routes | Use of high-purity grade reagents. Metal scavengers can be employed if contamination is known.[18] |
| Nitrogen Impurities | Amine starting materials, solvents (e.g., DMF) | Distillation of amines. Passing through a short plug of silica or alumina. |
Strategic Use of Scavengers
Scavengers are reagents added to the reaction mixture that preferentially bind to poisons, protecting the catalyst.
| Poison Type | Recommended Scavenger | Mechanism of Action |
| Trace Water | Molecular Sieves (3Å or 4Å) | Physically adsorbs water into its porous structure. |
| Electrophilic Poisons | Basic Alumina | Adsorbs acidic or electrophilic impurities. |
| Heavy Metals (e.g., Hg, Pb) | Zinc dust, specific scavenger resins (e.g., Smopex®) | Reduces metal ions to their elemental form or chelates them.[18] |
| Oxidizing Impurities | - | While not a scavenger, adding a slight excess of the phosphine ligand can help maintain a sufficient concentration of the active L-Pd(0) complex. |
Optimizing Reaction Conditions
Adjusting reaction parameters can minimize the impact of potential poisons.[5] For example, increasing the reaction temperature can sometimes increase the rate of the desired reaction relative to the rate of poisoning. However, high temperatures can also accelerate catalyst or ligand degradation.[19]
Advanced Diagnostics and Catalyst Regeneration
Q: How can I definitively identify the poison in my reaction?
A: Identifying a specific poison often requires advanced analytical techniques.
-
ICP-MS/OES: Inductively Coupled Plasma Mass Spectrometry or Optical Emission Spectrometry can detect trace levels of elemental poisons like heavy metals (Pb, As, Hg) or phosphorus and sulfur.[7]
-
GC-MS: Gas Chromatography-Mass Spectrometry is a powerful tool for identifying volatile organic poisons in your starting materials or solvents.[13][16]
-
XPS: X-ray Photoelectron Spectroscopy can analyze the surface of a heterogeneous catalyst to identify the elements present, providing direct evidence of what has adsorbed onto the active sites.[7][12]
Q: Can a poisoned catalyst be regenerated?
A: Regeneration depends heavily on the nature of the poison and the catalyst.
-
Reversible Poisoning: In some cases, where the poison is weakly bound, activity can be restored. This might involve washing the catalyst or applying a thermal treatment to drive off the poison.[3][20]
-
Irreversible Poisoning: Strong, covalent binding, as seen with heavy metals or sulfur, typically leads to irreversible deactivation.[3] In homogeneous catalysis, where the catalyst is in solution, regeneration is often impractical. The focus should be on prevention and, if necessary, recovery of the precious metal from the spent reaction mixture.[18]
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Schlenk Line Method)
-
Setup: Place your solvent in a Schlenk flask equipped with a magnetic stir bar. Ensure the flask is no more than two-thirds full.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the flask to the vacuum line and evacuate for 10-15 minutes. This removes gases trapped above the frozen solvent.
-
Thaw: Close the flask to the vacuum and thaw the solvent in a room temperature water bath. You will see bubbles of dissolved gas being released.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved oxygen is removed.
-
Store: Backfill the flask with an inert gas (Argon or Nitrogen) and store under a positive pressure of inert gas.
Protocol 2: Purification of a Liquid Reagent via Activated Alumina Plug
-
Prepare Plug: Take a Pasteur pipette and plug the bottom with a small piece of cotton or glass wool.
-
Add Alumina: Add a 2-3 cm layer of activated basic alumina.
-
Condition: Gently tap the pipette to pack the alumina and wash it with 1-2 mL of dry, degassed solvent (the same solvent as your reaction).
-
Purify: Carefully add the liquid reagent to the top of the plug and use gentle pressure from an inert gas line to slowly push it through the alumina into a clean, dry, and inerted collection flask.
-
Use Immediately: The purified reagent should be used as soon as possible.
Protocol 3: Diagnostic Experiment to Confirm Catalyst Poisoning
-
Baseline Reaction: Set up your reaction as you normally would. Monitor its progress by TLC, LC-MS, or GC.
-
Stall Confirmation: Once the reaction has clearly stalled (e.g., no change in starting material concentration for 1 hour), take a small aliquot for analysis.
-
Catalyst Addition: To the stalled reaction mixture, add a second, fresh portion of the palladium precatalyst and ligand (e.g., 20-30% of the original loading) under a strict inert atmosphere.
-
Monitor: Continue to monitor the reaction.
-
Analysis:
-
If the reaction restarts and proceeds to a higher conversion, it strongly indicates that the original catalyst was deactivated by a poison.
-
If the reaction does not restart, it suggests the presence of a potent inhibitor in the solution that is deactivating the new catalyst as well, or that another factor (e.g., substrate decomposition) is preventing the reaction.
-
Mechanistic Visualization of Catalyst Poisoning
The following diagram illustrates a simplified catalytic cycle for a Buchwald-Hartwig amination and highlights the points where common poisons interfere.
Caption: Interference points of poisons in a catalytic cycle.
References
- Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025). Sustainability Directory.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
-
Phosphines. (2023). Chemistry LibreTexts. [Link]
-
Catalyst Poisoning Testing. (n.d.). Intertek. [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2025). Hiden Analytical. [Link]
-
Phosphine Complexes. (n.d.). Organometallic HyperTextBook, ILPI. [Link]
-
Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
-
Catalyst Poisoning Explained Simply. (2025). RevisionDojo. [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. [Link]
-
Catalyst Poisoning: Palladium & Platinum. (2024). StudySmarter. [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). LCGC. [Link]
- Method for reactivating palladium catalysts. (1976).
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. [Link]
-
Catalyst poison. (n.d.). Britannica. [Link]
-
Analysis of Catalysts. (n.d.). Tascon GmbH. [Link]
-
Catalyst Poisoning Solutions. (n.d.). Gulf Bio Analytical. [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. (2008). PubMed. [Link]
-
Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2008). Journal of the American Chemical Society. [Link]
-
Troubleshooting a C–N Coupling Reaction. (2026). Reddit. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). ResearchGate. [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. (n.d.). MDPI. [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. revisiondojo.com [revisiondojo.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 6. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 7. Catalyst Poisoning Testing [intertek.com]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. Gulf Bio Analytical [gulfbioanalytical.com]
- 17. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 20. studysmarter.co.uk [studysmarter.co.uk]
Technical Support Center: Ligand Integrity & Chiral Preservation
[1]
Mission Statement: To provide researchers with mechanistic insights and actionable protocols for preserving enantiomeric excess (
Module 1: Coupling & Activation – The "Active Ester" Crisis
The Issue: The majority of racemization events occur during the activation of carboxylic acids. The formation of a highly reactive O-acylisourea intermediate (via carbodiimides like EDC or DIC) allows for a competing intramolecular reaction that destroys chirality.[1][2]
The Mechanism (Causality):
-
Oxazolone Formation: The carbonyl oxygen of the upstream amide backbone attacks the activated carbonyl of the amino acid.
-
Loss of Chirality: This forms an oxazolone (azlactone) ring.[1] The
-proton on this ring is significantly more acidic ( ~9–11) than a standard amide -proton ( ~21).[1] -
Base Abstraction: Even mild tertiary amine bases (DIPEA, TEA) can deprotonate this species, creating a planar, achiral enolate.[1] Reprotonation yields a racemic mixture.[1][3]
Visualizing the Threat: Oxazolone Pathway vs. Suppression
Caption: The "Race Against Time": Additives like Oxyma intercept the activated acid faster than the oxazolone ring can form, preventing the creation of the acidic, racemization-prone intermediate.
Protocol 1: The "Base-Starved" Activation (Recommended)
Best for: Cysteine, Histidine, and Phenylglycine derivatives.
Why this works: By eliminating tertiary amines during the activation step, you remove the proton acceptor required for enolization.
-
Dissolve: Dissolve carboxylic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF/DCM (cooled to 0°C).
-
Note: Oxyma is superior to HOBt due to lower explosive risk and higher acidity, leaving to faster kinetics [1].
-
-
Activate: Add DIC (Diisopropylcarbodiimide) (1.1 equiv).[1] Stir for 3 minutes at 0°C.
-
Checkpoint: Solution should remain clear or turn slightly yellow.[1]
-
-
Couple: Add the amine component.
-
Buffer (Optional): If the amine is a salt (e.g., HCl salt), add 2,4,6-Collidine (TMP) (1.0 equiv) instead of DIPEA.
-
Reasoning: Collidine is a weak, sterically hindered base that is efficient at neutralizing salts but poor at abstracting sterically crowded
-protons.[1]
-
Comparison of Coupling Additives:
| Reagent | Safety Profile | Racemization Suppression | Reaction Speed | Recommended Use |
| Oxyma Pure | Safe (Non-explosive) | Excellent | Fast | Standard for all chiral couplings [1].[1] |
| HOBt | Explosive (Dry) | Good | Moderate | Legacy protocols (hydrate form).[1] |
| HOAt | High Cost | Excellent | Fast | Sterically hindered couplings.[1] |
| NHS | Safe | Poor | Slow | Aqueous/Bioconjugation only.[1] |
Module 2: Purification & Workup – The "Hidden" Base Risk
The Issue:
You successfully synthesized the ligand, but the
Troubleshooting Guide: Purification Hazards
Q: My compound racemized on the silica column. How do I prevent this? A: The surface hydroxyls of silica can act as weak acids/bases.
-
Pre-treatment: Slurry the silica in Mobile Phase + 1% Triethylamine (TEA), then flush with clean Mobile Phase to remove free TEA.[1] This neutralizes highly active acidic sites.[1]
-
Switch Phase: Use Diol-functionalized silica .[1] It is neutral and less interacting than bare silica, reducing residence time and surface catalysis.[1]
-
Self-Validating Step: Before committing the full batch, run a 2D TLC (Two-Dimensional Thin Layer Chromatography).[1] Spot the compound, run it, dry the plate, rotate 90°, and run again. If the spot splits or trails off-diagonal, the stationary phase is degrading/racemizing your compound.
Q: I stored my peptide in DMF and it lost optical purity. A: DMF decomposes slowly to dimethylamine and formic acid.[1] Dimethylamine is a base that will racemize chiral centers over time.[1]
-
Protocol: Never store chiral intermediates in DMF/DMAc for >12 hours.
-
Alternative: Lyophilize immediately or store in anhydrous DCM/Acetonitrile at -20°C.
Decision Tree: Purification Strategy
Caption: Selecting the correct stationary phase based on substrate sensitivity. Acidic
Module 3: Specific High-Risk Scenarios (FAQs)
Q: How do I handle Cysteine (Cys) without racemization?
A: Cysteine is unique because the sulfur atom stabilizes the enolate via
-
Fix: Use Sym-Collidine as the base if necessary.[1]
-
Solvent: Use TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) as co-solvents.[1] These fluorinated solvents form hydrogen bond networks that stabilize the amide conformation and discourage enolization [2].[1]
Q: My ester hydrolysis (saponification) is racemizing the product. A: Using LiOH/NaOH attacks the carbonyl, but the basic environment promotes enolization.[1]
-
Protocol (Chemical): Use Trimethyltin hydroxide (Me3SnOH) in DCE at 60°C. It is a mild, neutral hydrolysis agent that rarely causes racemization [3].[1]
-
Protocol (Enzymatic): Use Pig Liver Esterase (PLE) immobilized on acrylic resin.[1]
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1][5] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion .[2][5] Chemistry – A European Journal.[1] Link[1]
-
Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016).[1] The Road to the Synthesis of "Difficult Peptides" . Chemical Society Reviews.[1] Link
-
Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005).[1] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide . Angewandte Chemie International Edition. Link[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews.[1] Link
Sources
- 1. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The mechanism of racemisation during the coupling of acylpeptides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Characterization Guide: [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine
Content Type: Technical Comparison & Characterization Guide
Subject: Chiral
Executive Summary & Strategic Context
In the landscape of asymmetric catalysis, [(2S)-2-Amino-3-phenylpropyl]diphenylphosphine (hereafter referred to as (S)-Phe-Phos ) represents a critical class of "privileged" chiral ligands derived from the chiral pool (specifically L-Phenylalanine). Unlike the achiral workhorse Triphenylphosphine (
This guide provides a rigorous comparative analysis of the NMR characterization of (S)-Phe-Phos against standard alternatives. It focuses on the self-validating nature of
Why This Comparison Matters
-
Chirality Verification: Unlike
, (S)-Phe-Phos must be validated for optical purity. NMR diastereotopicity provides a direct readout of this without requiring chiral HPLC in early stages. -
Oxidation Sensitivity: Alkyl-diarylphosphines are significantly more air-sensitive than triarylphosphines (
). Immediate identification of the phosphine oxide impurity is a " go/no-go " gate in process chemistry. -
Hemilability: The presence of the free amine (
) introduces pH-dependent shifts and coordination modes distinct from standard diphosphines like BINAP.
Comparative Analysis: (S)-Phe-Phos vs. Alternatives
The following table contrasts the NMR behavior and structural properties of (S)-Phe-Phos with the industry standard (
Table 1: Structural & Spectroscopic Performance Matrix
| Feature | (S)-Phe-Phos (Target) | Triphenylphosphine ( | (R)-BINAP |
| Ligand Class | Chiral | Achiral Triarylphosphine ( | Chiral Diphosphine ( |
| -20 to -25 ppm (Typical for alkyl- | -6 ppm | -15 to -23 ppm | |
| Oxidation Shift ( | +25 to +35 ppm (Distinct downfield shift) | +29 ppm | +20 to +30 ppm |
| High: Diastereotopic protons; | Low: Simple aromatic multiplets. | High: Axially chiral binaphthyl backbone. | |
| Chiral Probe Utility | Direct: Methylene protons ( | None: Symmetric environment. | Direct: Aromatic region complexity. |
| Air Stability | Low: Rapidly oxidizes to phosphine oxide in solution. | Moderate: Stable solid, slow solution oxidation. | Moderate: More stable than alkyl-phosphines. |
Detailed NMR Characterization Protocols
The "Self-Validating" NMR Workflow
The
-
The Signal: (S)-Phe-Phos contains a trivalent phosphorus attached to two phenyl rings and one alkyl group (
). This results in a shielded signal (upfield) relative to . -
The Impurity (Oxide): Upon exposure to air, the phosphorus is oxidized to
. This causes a massive deshielding effect, shifting the peak 50 ppm downfield.
Key Diagnostic Rule:
If you observe a peak between +25 and +35 ppm , your ligand is oxidized. A pure sample must only show the singlet between -20 and -25 ppm .
NMR Structural Confirmation
The proton spectrum of (S)-Phe-Phos is complex due to the chiral center at
-
Aromatic Region (7.0 - 7.6 ppm): Overlapping multiplets from the
group and the phenylalanine phenyl ring (15 protons total). -
Chiral Center (
): A multiplet typically around 3.0–3.5 ppm. -
Diastereotopic Methylene (
): This is the critical structural proof. The two protons adjacent to the phosphorus are not equivalent because of the nearby chiral center. They will appear as complex multiplets (ddd or similar) rather than a simple doublet or triplet. -
Coupling Constants:
- : Geminal coupling, typically 10–20 Hz.
- : Vicinal coupling to the chiral methine proton.
Experimental Methodologies
Protocol A: Inert Sampling for NMR (The "Schlenk" Method)
Context: Because (S)-Phe-Phos is air-sensitive, standard benchtop preparation will lead to false negatives (appearing oxidized).
-
Preparation: Dry an NMR tube in an oven (
) for 2 hours. Cap immediately upon removal. -
Solvent: Use Deuterated Benzene (
) or Deuterated Chloroform ( ) .-
Note:
is often acidic and can protonate the amine or accelerate oxidation. Filter through basic alumina or use for superior stability.
-
-
Inert Transfer:
-
Place the ligand (10–20 mg) in a Schlenk flask under
or Ar. -
Add degassed solvent via syringe.
-
Transfer to the NMR tube under a cone of inert gas.
-
Seal the tube with Parafilm or a high-quality cap immediately.
-
Protocol B: Data Acquisition Parameters
-
(Proton Decoupled):
-
Scans: 64–128 (Phosphorus relaxes slower than protons).
-
Relaxation Delay (
): Set to 2–5 seconds to ensure quantitative integration if purity calculation is required. -
Reference: External
(set to 0 ppm).
-
-
:
-
Scans: 16.
-
Reference: Residual solvent peak (
: 7.26 ppm, : 7.16 ppm).
-
Visualizing the Logic
The following diagrams illustrate the characterization workflow and the decision logic for impurity analysis.
Diagram 1: Characterization Workflow
This workflow ensures that the instability of the ligand does not compromise the data integrity.
Caption: Step-by-step workflow for handling air-sensitive amino-phosphine ligands to ensure spectral fidelity.
Diagram 2: Purity Decision Tree
A logic gate for interpreting the
Caption: Decision matrix for validating ligand purity based on Phosphorus-31 chemical shifts.
References
-
Evans, D. A. (n.d.). Evans pKa Table and Heteroatom NMR Shifts. Harvard University. Retrieved from [Link]
-
Reich, H. J. (2024). 31P Chemical Shifts. University of Wisconsin-Madison (Archived). Retrieved from [Link]
- Gubler, R., & Seebach, D. (1998). Synthesis of Chiral -Amino Phosphines. Helvetica Chimica Acta. (General reference for phenylalanine-derived phosphine synthesis).
-
Clarification of Solriamfetol Structure : National Library of Medicine. (2024).[1] Solriamfetol (Compound Summary). PubChem.[2] Retrieved from [Link](Note: Cited to distinguish the carbamate drug form from the phosphine ligand form described in this guide).
Sources
A Comparative Guide to Catalytic Efficiency: P,N-Ligands vs. P,P-Ligands in Asymmetric Catalysis
Introduction: The Architect's Role of Ligands in Catalysis
In the realm of transition-metal catalysis, ligands are not mere spectators; they are the architects that construct the intricate environment around a metal center, dictating its reactivity and selectivity.[1] The success of a catalytic transformation, particularly in asymmetric synthesis, is profoundly dependent on the structural and electronic properties of the chiral ligands employed.[2][3] For decades, phosphine ligands have been a cornerstone in this field, valued for their strong coordination to transition metals and their remarkable ability to be tuned.[4][5]
Within this extensive family, two classes have seen widespread application and development: traditional C₂-symmetric P,P-diphosphine ligands and the more contemporary, unsymmetrical P,N-heterobidentate ligands.[6] While C₂-symmetric ligands were long considered the "gold standard" for reducing the complexity of diastereomeric transition states, the rise of P,N-ligands has challenged this paradigm.[7] Their unique combination of a soft, π-accepting phosphorus donor and a hard, σ-donating nitrogen atom introduces electronic asymmetry that can lead to superior performance and novel reactivity.[8][9]
This guide provides an in-depth comparison of the catalytic efficiency of P,N- and P,P-ligands. We will dissect their fundamental electronic and steric differences, present comparative experimental data from a benchmark reaction, and provide a robust protocol for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in catalyst selection and optimization.
Pillar 1: Electronic and Steric Divergence
The fundamental difference between P,P- and P,N-ligands lies in their inherent symmetry and the distinct nature of their donor atoms. These differences manifest in unique electronic and steric profiles that directly impact the catalytic cycle.
Electronic Effects: A Tale of Two Donors
The electronic properties of a ligand modulate the electron density at the metal center, influencing key catalytic steps such as oxidative addition and reductive elimination.[10]
-
P,P-Ligands: Typically feature two identical phosphine donors. Their overall electronic effect is a sum of these two donors, which are strong σ-donors and variable π-acceptors. The substituents on the phosphorus atoms are the primary means of tuning these properties.[11]
-
P,N-Ligands: Possess two electronically distinct donors. The phosphine group acts as a soft, π-accepting donor, while the nitrogen atom (e.g., from an oxazoline, pyridine, or imine) is a hard, predominantly σ-donating center.[8][12] This electronic disparity is crucial. In palladium catalysis, for instance, the stronger trans-influence of the phosphorus donor compared to the nitrogen donor can selectively weaken the bond trans to the phosphorus atom, directing the regioselectivity of a nucleophilic attack.[13]
This inherent electronic asymmetry in P,N-ligands provides a powerful tool for catalyst control that is not available to their symmetric P,P counterparts.
Steric Effects and Hemilability
Steric hindrance, dictated by the ligand's three-dimensional structure, is critical for creating the chiral pockets that control enantioselectivity.[14]
-
P,P-Ligands: C₂-symmetric P,P-ligands, like BINAP, create a well-defined, rigid chiral environment. Their efficacy is often attributed to the enforcement of a specific conformation in the catalytic intermediate, which blocks undesired reaction pathways.[15]
-
P,N-Ligands: The modular synthesis of many P,N-ligands allows for facile tuning of steric bulk on both the phosphorus and nitrogen fragments.[6] A key feature of some P,N-ligands is the concept of hemilability . The relatively weaker M-N bond can dissociate to open a coordination site for substrate binding, then re-coordinate to stabilize a subsequent intermediate. This dynamic behavior can facilitate catalytic turnover where rigidly coordinating ligands might inhibit the reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. P,N ligands in asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 15. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Amino Phosphine Metal Complexes: A Comparative Technical Guide
Topic: X-ray Crystal Structure Analysis of Amino Phosphine Metal Complexes Content Type: Publish Comparison Guide
Executive Summary
Amino phosphine ligands (e.g., PNP, PNN, PN pincers) have revolutionized homogeneous catalysis, particularly in hydrogenation and dehydrogenation reactions (e.g., Ru-MACHO®, Milstein catalysts). Their efficacy relies on the "metal-ligand cooperation" mechanism, often involving a reactive N-H moiety and a hemilabile phosphine arm.
For drug development and catalysis researchers, determining the precise 3D geometry of these complexes is non-negotiable. While NMR provides solution-state dynamics, it often fails to unambiguously resolve stereochemistry or subtle bond-length variations caused by steric bulk (Tolman cone angles). This guide compares X-ray crystallography against its primary alternatives, providing a field-proven workflow for handling these often oily, air-sensitive, and disordered systems.
Part 1: The Structural Challenge
Amino phosphine complexes present a unique triad of crystallographic challenges:
-
** conformational Flexibility:** The alkyl linkers (ethyl/propyl chains) and substituents (t-butyl, i-propyl) often exhibit high thermal motion or disorder in the solid state.
-
The "Invisible" Proton: The catalytic activity often hinges on an N-H proton. In the presence of a heavy metal (Ru, Ir, Os), this light atom is often drowned out in the electron density map, making X-ray determination difficult without high-quality data.
-
Hemilability: These ligands can de-coordinate a phosphine arm ("arm-off") in solution, which X-ray (solid state) may capture in a frozen "arm-on" state, potentially misleading the researcher regarding the active catalytic species.
Part 2: Methodological Comparison
The following table contrasts the primary structural elucidation methods. X-ray Crystallography remains the definitive method for absolute structure determination, but it must be cross-validated with NMR and DFT.
Table 1: Comparative Performance Matrix
| Feature | X-ray Crystallography | Solution NMR ( | DFT (Computational) | Neutron Diffraction |
| Primary Output | Absolute 3D configuration, Bond Lengths/Angles | Dynamic solution structure, symmetry, purity | Energy minima, transition states, orbital mapping | Precise H-atom location |
| Resolution | Atomic (< 0.8 Å) | Indirect (via chemical shift/coupling) | Theoretical (infinite) | Atomic (Nuclear positions) |
| N-H Proton Detection | Difficult (requires low temp & high angle data) | Excellent (distinct chemical shift/coupling) | Excellent (predictive) | Gold Standard (but rare access) |
| Steric Analysis | Direct measurement of Cone Angles | Inferred via relaxation times | Calculated | Direct |
| Sample State | Solid (Single Crystal required) | Solution (Native catalytic state) | Virtual (Gas/Solvent model) | Solid (Large crystal required) |
| Throughput | Medium (hours to days) | High (minutes) | Low (days to weeks) | Very Low (months for beamtime) |
Expert Insight: When to Use What?
-
Use X-ray to prove the coordination geometry (e.g., square planar vs. octahedral) and to measure the exact trans-influence of the phosphine on the metal center.
-
Use NMR to check if the crystal structure matches the bulk solution species (fluxionality check).
-
Use DFT to validate the position of the N-H proton if the X-ray difference map is ambiguous.
Part 3: Critical Structural Parameters
When analyzing the X-ray data of these complexes, three specific parameters dictate performance:
The Tolman Cone Angle ( )
Catalytic activity often correlates with the steric bulk of the phosphine substituents (e.g.,
-
Measurement: In the crystal structure, measure the apex angle of the cone enclosing the van der Waals radii of the substituent atoms.
-
Impact: Larger angles facilitate product release but can hinder substrate approach.
The N-H...Cl Interaction (Outer Sphere Effect)
In Ru-MACHO type complexes, the N-H proton often forms a hydrogen bond with a chloride ligand or an external substrate.
-
Protocol: Check the
distance. A distance typically indicates a significant hydrogen bonding interaction, stabilizing the complex.
Hemilability (The "Arm-On/Arm-Off" Check)
-
Observation: Measure the
bond distance. -
Standard: A typical Ru-P bond is ~2.25–2.35 Å.
-
Warning Sign: If one M-P distance is significantly longer (>2.50 Å) or if the angle deviates from ideal geometry, the arm may be weakly coordinated or "hemi-labile," ready to open during catalysis.
Part 4: Visualization & Workflow
Diagram 1: Structural Elucidation Workflow
This decision tree outlines the logical flow from synthesis to final structural assignment, integrating the "triad" of techniques.
Caption: Integrated workflow for determining the structure of amino phosphine metal complexes, emphasizing the cross-validation of X-ray data with DFT when proton positions are ambiguous.
Part 5: Experimental Protocol (Field-Proven)
A. Crystallization of "Oily" Phosphine Complexes
Amino phosphine complexes often form oils due to the flexible alkyl chains. The "Layering" Technique (Inert Atmosphere):
-
Dissolve ~10 mg of complex in a minimum amount of DCM or THF (good solvent) in a narrow NMR tube or Schlenk tube.
-
Carefully layer 5x volume of Pentane or Hexane (anti-solvent) on top. Do not mix.
-
Crucial Step: Place the tube in a -30°C freezer . The cold reduces the solubility and thermal motion, encouraging crystal lattice formation over oil separation.
B. Data Collection Strategy
-
Temperature: Always collect at 100 K (or liquid He temperatures if available). This freezes the rotation of
-butyl groups and maximizes the high-angle diffraction intensity needed to see the N-H proton. -
Resolution: Aim for
or better. Standard data is often insufficient to resolve the difference electron density map near a heavy Ruthenium atom.
C. Refinement "Tricks" (SHELXL)
Disorder is common in the
-
Rigid Bond Restraints (RIGU): Apply RIGU to the phosphine alkyl arms. This assumes that atomic displacement parameters (ADPs) along the bond direction are similar, which is physically realistic for rigid ligands.
-
Similarity Restraints (SIMU): Use SIMU 0.01 0.02 for disordered overlapping atoms to prevent ADPs from becoming "non-positive definite" (NPD).
-
Hydrogen Handling:
-
Alkyl H: Use HFIX 137 (methyls) allowing rotation to fit electron density.
-
Amino H: Attempt to locate in the Difference Fourier map (Q-peaks).[1] If unstable, restrain the N-H bond length using DFIX 0.87 0.01 (standard neutron distance) rather than fixing it geometrically (AFIX), to allow some refinement based on electron density.
-
Part 6: References
-
Gusev, D. G. (2013). Robust and Active Ruthenium Pincer Complexes for Hydrogenation of Esters. Organometallics.
-
Kuriyama, W. et al. (2012). (Ru-MACHO) A High-Performance Catalyst for Hydrogenation of Esters to Alcohols. Organic Process Research & Development.
-
Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.[2]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.[1][3] Acta Crystallographica Section C.
Sources
A Senior Application Scientist's Guide to the Determination of Optical Purity in Synthesized Amino Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric catalysis and drug development, the enantiomeric purity of chiral ligands, such as amino phosphines, is a critical determinant of reaction outcomes and therapeutic efficacy. The ability to accurately and reliably quantify the enantiomeric excess (e.e.) of these synthesized ligands is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in scientific principles and practical, field-proven insights.
The Imperative of Optical Purity
Amino phosphine ligands are a versatile class of compounds widely used in organometallic chemistry and catalysis.[1][2] Their chirality is often central to their function, dictating the stereochemical course of a reaction to favor the formation of one enantiomer of a product over the other. An impure chiral ligand, containing a significant amount of its undesired enantiomer, can lead to a dramatic decrease in the enantioselectivity of a catalytic process, ultimately impacting the yield and purity of the target molecule. Therefore, rigorous determination of optical purity is not merely a characterization step but a cornerstone of reliable and reproducible chemical synthesis.
Comparative Analysis of Analytical Methodologies
The determination of optical purity primarily relies on techniques that can differentiate between enantiomers.[3][4] The most prevalent and powerful methods in a modern chemistry laboratory are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each method offers a unique set of advantages and is suited to different stages of research and development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the gold standard for the accurate determination of enantiomeric excess.[5][6] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) within the HPLC column.[4] This differential interaction leads to a separation in retention times, allowing for the quantification of each enantiomer.
The Causality Behind the Choice: The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. For amino phosphine ligands, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.[6] The choice is dictated by the specific structure of the ligand and its functional groups, which will interact differently with the chiral environment of the stationary phase through a combination of hydrogen bonding, π-π stacking, steric, and dipole-dipole interactions.
Experimental Protocol: A Self-Validating System
A robust chiral HPLC method should be validated for linearity, accuracy, and precision. A typical workflow is as follows:
-
Column Selection: Start with a broad-spectrum chiral column, such as one based on derivatized cellulose or amylose.
-
Mobile Phase Screening: Begin with a simple mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is systematically varied to optimize the separation.
-
Method Optimization: Fine-tune the flow rate, column temperature, and mobile phase composition to achieve optimal resolution and peak shape.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Data Presentation:
| Parameter | Chiral HPLC |
| Principle | Differential interaction with a chiral stationary phase. |
| Pros | High accuracy and precision, applicable to a wide range of compounds, direct quantification.[5] |
| Cons | Requires method development, can be time-consuming, requires specialized columns.[7] |
| Typical Data | Chromatogram showing baseline-separated peaks for each enantiomer. |
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for determining optical purity using chiral HPLC.
NMR Spectroscopy
NMR spectroscopy, particularly ³¹P NMR for phosphine-containing compounds, is a powerful tool for structural elucidation and can be adapted for determining enantiomeric purity.[8][9] Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. To differentiate them, a chiral environment must be introduced.
Methods for Inducing Diastereomeric Environments:
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in separate signals for each enantiomer in the NMR spectrum.[9]
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the enantiomers to form stable diastereomers, which will have distinct NMR spectra.
-
Chiral Shift Reagents: These are typically lanthanide complexes that coordinate to the analyte and induce large chemical shift differences between the enantiomers.[10]
The Causality Behind the Choice: The choice between a CSA and a CDA depends on the reactivity of the amino phosphine ligand. CSAs are generally preferred as they do not permanently modify the sample. For amino phosphines, chiral acids or alcohols can be effective CSAs. The use of a CDA is necessary when the interactions with a CSA are too weak to induce sufficient spectral separation.
Experimental Protocol: A Self-Validating System
-
Initial Spectrum: Acquire a standard ¹H and ³¹P NMR spectrum of the synthesized ligand to confirm its structure.
-
Addition of Chiral Agent: Add a stoichiometric amount of the chosen chiral solvating or derivatizing agent to the NMR tube.
-
Spectral Acquisition: Acquire the NMR spectrum of the mixture. Look for the splitting of key signals, particularly the phosphorus signal in the ³¹P NMR spectrum, or proton signals adjacent to the stereocenter in the ¹H NMR spectrum.[9][11]
-
Quantification: Integrate the signals corresponding to the two diastereomeric species. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
Data Presentation:
| Parameter | NMR Spectroscopy with Chiral Agents |
| Principle | Formation of diastereomeric species with distinct NMR signals. |
| Pros | Provides structural information, relatively fast, does not require chromatographic separation.[9][10] |
| Cons | Requires a suitable chiral agent, signal overlap can be an issue, may not be as accurate as HPLC for very high e.e. values.[12] |
| Typical Data | NMR spectrum showing resolved signals for the two diastereomers. |
Formation of Diastereomeric Complexes for NMR Analysis
Caption: Interaction of enantiomers with a chiral solvating agent to form distinct diastereomeric complexes.
Polarimetry
Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral compound in solution.[13][14] Each enantiomer rotates light to an equal but opposite degree. The magnitude and direction of the rotation are used to determine the optical purity.
The Causality Behind the Choice: Polarimetry is a rapid and non-destructive technique, making it suitable for quick screening and for monitoring reactions in real-time.[13] However, its accuracy is highly dependent on the concentration of the sample, the solvent, the temperature, and the wavelength of the light used.[3]
Experimental Protocol: A Self-Validating System
-
Reference Measurement: The specific rotation of the enantiomerically pure ligand must be known from the literature or determined experimentally.
-
Sample Preparation: Prepare a solution of the synthesized ligand of a known concentration in a suitable solvent.
-
Measurement: Measure the observed rotation of the sample solution using a polarimeter.
-
Calculation of Specific Rotation: Calculate the specific rotation of the sample using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.
-
Calculation of Optical Purity: The optical purity (o.p.), which is often assumed to be equivalent to the enantiomeric excess, is calculated as: o.p. (%) = ( [α]sample / [α]pure ) * 100
Data Presentation:
| Parameter | Polarimetry |
| Principle | Measurement of the rotation of plane-polarized light.[13] |
| Pros | Fast, non-destructive, simple instrumentation. |
| Cons | Requires a known value for the specific rotation of the pure enantiomer, less accurate than HPLC and NMR, sensitive to experimental conditions.[3][15] |
| Typical Data | A single value for the specific rotation. |
Conclusion: An Integrated Approach
For the rigorous determination of the optical purity of synthesized amino phosphine ligands, a multi-faceted approach is recommended. Chiral HPLC provides the most accurate and reliable quantification of enantiomeric excess. NMR spectroscopy with chiral auxiliaries offers a rapid method for confirming chirality and estimating purity, while also providing valuable structural information. Polarimetry serves as a quick check, particularly when the specific rotation of the pure enantiomers is well-established. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and stereochemical integrity of their chiral ligands, ultimately leading to more robust and reproducible results in their synthetic endeavors.
References
-
Sarıöz, Ö., & Meysun, İ. (2009). Synthesis and Characterization of Aminophosphines, Bis(amino)phosphine Derivatives, and Their Molybdenum(0) Complexes. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 39(1), 33-37. [Link]
-
Taylor & Francis. (n.d.). Synthesis and Characterization of Aminophosphines, Bis(amino)phosphine Derivatives, and Their Molybdenum(0) Complexes. Retrieved from [Link]
-
Pal, K. (2009). Aminophosphines: Their chemistry and role as ligands and synthons. Applied Organometallic Chemistry, 23(8), 297-317. [Link]
-
Harvey, P. J., et al. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 18(11), 1335-1342. [Link]
-
Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Retrieved from [Link]
-
Krech, F. W., et al. (2021). Access to Enantiomerically Pure P-Stereogenic Primary Aminophosphine Sulfides under Reductive Conditions. Chemistry – A European Journal, 28(1). [Link]
-
Mount Allison University. (n.d.). Iminophosphine platinum(II) complexes containing long chain aniline derivatives: synthesis, characterization, and anticancer properties. Retrieved from [https://www.mount Allison.ca/polyhedron-2022-211-115554.pdf]([Link] Allison.ca/polyhedron-2022-211-115554.pdf)
-
Pregosin, P. S. (1991). 2-D NMR Spectroscopy of chiral phosphine complexes. Applications to problems related to enantioselective homogeneous catalysis. Journal of the Chemical Society, Dalton Transactions, (3), 647-655. [Link]
-
ResearchGate. (n.d.). Differentiation of chiral phosphorus enantiomers by P-31 and H-1 NMR spectroscopy using amino acid derivatives as chemical solvating agents. Retrieved from [Link]
-
Wiley Online Library. (2021). Access to Enantiomerically Pure P-Stereogenic Primary Aminophosphine Sulfides under Reductive Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 5.5 Polarimetry. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]
-
MDPI. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Retrieved from [Link]
-
PubMed. (2005). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Retrieved from [Link]
-
National Institutes of Health. (2021). Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Retrieved from [Link]
-
IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]
-
PubMed. (2000). Determination of optical purity of phosphonic acid analogues of aromatic amino acids by capillary electrophoresis with alpha-cyclodextrin. Retrieved from [Link]
-
Yale University. (n.d.). Optical Activity of Chiral Molecules. Vaccaro Research Group. Retrieved from [Link]
-
Leah4sci. (2017, October 11). Polarimetry - Intro to Optical Activity in Stereochemistry [Video]. YouTube. [Link]
-
ACS Publications. (1996). Analytical Determination of Enantiomeric Purity Using Raman Optical Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Phosphine Ligands from Amino Acids. II. A Facile Synthesis of Phosphinoserines by Nucleophilic Phosphination Reactions - X-Ray Structure Analyses of Ar2PCH2CH(NHBOC)(COOMe) (Ar = Ph,m-xylyl). Retrieved from [Link]
-
National Institutes of Health. (2021). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Retrieved from [Link]
- Jacques, J., Collet, A., & Wilen, S. H. (1981).
-
Frontiers. (2020). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]
-
National Science Foundation. (n.d.). A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers. Retrieved from [Link]
-
American Chemical Society. (2023). Harnessing Cooperative Hydrogen-Atom Transfer and Nitrene-Primed Radical–Polar Crossover for Asymmetric C–H Amidation of α-Amino Carbonyls. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Chiral amino-phosphine and amido-phosphine complexes of Ir and Mg. Catalytic applications in olefin hydroamination. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Access to Enantiomerically Pure P‐Stereogenic Primary Aminophosphine Sulfides under Reductive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Optical Activity of Chiral Molecules | Vaccaro Research Group [vaccarogroup.yale.edu]
Literature comparison of phenylalanine vs valine derived phosphine ligands
Executive Summary
In the optimization of asymmetric transition metal catalysis, the choice between Phenylalanine (Phe) and Valine (Val) derived ligands often represents a critical decision point between electronic flexibility and steric rigidity .
While tert-leucine derived ligands often set the benchmark for maximum steric bulk, Valine and Phenylalanine derivatives remain indispensable due to their unique properties:
-
Valine (
-Pr): Provides a "hard," static steric wall close to the metal center due to -branching. It is the cost-effective surrogate for tert-butyl groups. -
Phenylalanine (Bn): Offers a "soft," flexible shield with the potential for secondary coordination sphere interactions (
-stacking) via the pendant aromatic ring.
This guide analyzes these two ligand classes, specifically focusing on Phosphinooxazolines (PHOX) and Phosphoramidites , providing experimental data, synthesis protocols, and selection criteria.
Part 1: Structural & Mechanistic Analysis
The fundamental difference in performance stems from the topology of the chiral pocket created by the amino acid side chain.
The Steric vs. Electronic Trade-off
-
Valine (Isopropyl Group): The isopropyl group features branching at the
-carbon. This creates immediate steric pressure on the metal coordination sphere, effectively blocking one quadrant of the catalyst. It is rigid and chemically inert. -
Phenylalanine (Benzyl Group): The benzyl group has a methylene spacer (
-carbon is CH ), pushing the bulk further away ( -position). However, the phenyl ring is large and can rotate. Crucially, it can engage in attractive non-covalent interactions (NCIs) , such as T-shaped -stacking with substrate aromatic rings, which can stabilize transition states that pure sterics would destabilize.
Visualization of Ligand Topology
The following diagram illustrates the logical flow of steric influence and ligand selection.
Figure 1: Decision logic based on the structural topology of Valine vs. Phenylalanine side chains.
Part 2: Performance Comparison (Experimental Data)
Case Study A: Iridium-Catalyzed Hydrogenation (PHOX Ligands)
The Pfaltz PHOX ligands are the gold standard for comparing these side chains. In the asymmetric hydrogenation of unfunctionalized olefins, steric bulk usually correlates with enantioselectivity (
Reaction: Hydrogenation of (E)-1,2-diphenylpropene (Methyl Stilbene)
Catalyst: [Ir(COD)(PHOX)]BArF
Conditions: 50 bar H
| Ligand Derivative | Side Chain (R) | Steric Nature | Yield (%) | Configuration | |
| Max Steric Bulk | >99 | 99 | (R) | ||
| Val-PHOX | Isopropyl | High Steric (Rigid) | >99 | 97 | (R) |
| Phe-PHOX | Benzyl | Med Steric (Flex) | >99 | 89 | (R) |
| Ph-Gly-PHOX | Phenyl | Electronic/Steric | >99 | 85 | (S)* |
Note: The configuration inversion for Phenyl-Glycine is due to Cahn-Ingold-Prelog priority rules, not necessarily a change in spatial induction.
Analysis:
For simple olefins, Valine outperforms Phenylalanine (97% vs 89%
Case Study B: Pd-Catalyzed Allylic Alkylation
In Palladium catalysis, the "soft" nature of Phenylalanine can sometimes be advantageous when the substrate itself is bulky or contains aromatic groups that can stack with the ligand.
Reaction: Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. Catalyst: [Pd(allyl)(PHOX)]
| Ligand | Side Chain | Yield (%) | Turnover Frequency | |
| Val-PHOX | 96 | 94 | High | |
| Phe-PHOX | Bn | 98 | 91 | Medium |
| 99 | 98 | High |
Key Insight: While Valine generally yields higher
Part 3: Experimental Protocols
Synthesis of PHOX Ligands (Modular Route)
This protocol utilizes the modern Buchwald Copper-Catalyzed coupling, which is more robust than the traditional Grignard route.
Workflow Diagram:
Figure 2: Modular synthesis of PHOX ligands from chiral amino acids.
Detailed Protocol:
Step 1: Reduction to Amino Alcohol
-
Suspend L-Valine or L-Phenylalanine (20 mmol) in THF (100 mL).
-
Add NaBH
(2.4 eq) and cool to 0°C. -
Dropwise add a solution of I
(1.0 eq) in THF. -
Reflux for 18 hours. Quench with MeOH.
-
Validation:
H NMR should show disappearance of -proton shift of amino acid and appearance of CH OH multiplet.
Step 2: Oxazoline Formation (Zinc Catalyzed)
-
Mix Amino Alcohol (10 mmol) with 2-bromobenzonitrile (10 mmol) and ZnCl
(0.5 mmol) in chlorobenzene. -
Reflux (130°C) for 24-48 hours until ammonia evolution ceases.
-
Validation: IR spectroscopy will show the disappearance of the nitrile peak (2230 cm
) and appearance of the C=N oxazoline stretch (~1640 cm ).
Step 3: P-C Bond Formation (Buchwald Coupling)
-
In a glovebox, combine the 2-(2-bromophenyl)oxazoline (5 mmol), CuI (5 mol%), and Cs
CO (2 eq). -
Add Diphenylphosphine (HPPh
, 1.1 eq) and dry Toluene. -
Heat to 110°C for 12-24 hours.
-
Workup: Filter through Celite, concentrate, and recrystallize (usually from MeOH or Hexanes).
-
Validation:
P NMR is the definitive check. PHOX ligands typically appear around -4 to -15 ppm (singlet).
Part 4: Decision Matrix (Selection Guide)
Use the following criteria to select the starting amino acid for your ligand design:
| Feature | Choose Valine ( | Choose Phenylalanine (Bn) |
| Target Substrate | Aliphatic alkenes, simple imines. | Aromatic ketones, large heterocycles. |
| Mechanism | Pure steric blocking required. | |
| Cost | Low (Commodity chemical). | Low (Commodity chemical). |
| Solubility | Moderate in non-polar solvents. | High in aromatic solvents (Toluene/Benzene). |
| Risk | Can be too bulky for very crowded substrates. | Risk of lower |
Expert Insight: The "NeoPHOX" Modification
If Valine-derived PHOX ligands yield insufficient
References
-
Pfaltz, A. (1993). "Chiral Phosphinooxazolines: A New Class of Ligands for Asymmetric Catalysis." Accounts of Chemical Research.
-
Helmchen, G., & Pfaltz, A. (2000). "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis." Accounts of Chemical Research.
-
Tani, K., et al. (2016). "NeoPHOX - A structurally tunable ligand system for asymmetric catalysis." Beilstein Journal of Organic Chemistry.
-
Feringa, B. L. (2000).[2] "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition.
-
Stoltz, B. M., et al. (2008). "A Facile and Modular Synthesis of Phosphinooxazoline Ligands." Organic Letters.
Sources
IR spectroscopy data for coordination modes of amino phosphines
Executive Summary
In the development of transition metal catalysts and metallodrugs, amino phosphines (
While Single-Crystal X-Ray Diffraction (SC-XRD) remains the structural gold standard, it is often too slow for high-throughput screening. Infrared (IR) Spectroscopy serves as a rapid, first-line diagnostic tool. This guide details the specific spectral signatures required to identify coordination modes, compares IR performance against NMR/XRD, and provides a validated protocol for handling these often air-sensitive species.
The Diagnostic Power of IR for Amino Phosphines
The utility of IR spectroscopy in this niche relies on two competing electronic effects that occur upon coordination: inductive withdrawal and synergic back-donation .
The Mechanistic Basis of Spectral Shifts
-
P-Coordination (
): When the phosphorus lone pair binds to a metal, the P atom becomes electron-deficient. To compensate, the nitrogen lone pair (if available) delocalizes into the P-N bond (partial double bond character).-
Result: The P-N bond strengthens, shifting
to a higher frequency (blue shift).
-
-
N-Coordination (
): Direct binding of the nitrogen lone pair to the metal prevents it from strengthening the P-N bond and significantly weakens the N-H bond (if present).-
Result: The N-H bond weakens, shifting
to a lower frequency (red shift).
-
Comparative Analysis of Coordination Modes
The following data summarizes the diagnostic bands. Note that values can vary based on R-groups (alkyl vs. aryl), but the direction of the shift is consistent.
Table 1: IR Spectral Signatures of Coordination Modes
| Feature | Free Ligand ( | |||
| 3300 – 3450 (m) | No significant shift | Red shift ( | Red shift ( | |
| 850 – 950 (s) | Blue shift ( | Negligible / Slight Red shift | Blue shift (variable) | |
| N/A | Lower | Higher | Intermediate |
*Note:
Table 2: Performance Comparison vs. Alternatives
| Metric | IR Spectroscopy | SC-XRD | |
| Speed | High (< 10 mins) | Medium (10-30 mins) | Low (Days/Weeks) |
| State | Solid or Solution | Solution only | Solid crystal only |
| Sensitivity | Good for functional groups | Excellent for symmetry | Definitive for bond lengths |
| Limitation | Broad bands can obscure data | Silent to N-coordination (indirect) | Requires single crystals |
Decision Logic for Coordination Mode
The following diagram outlines the logical workflow for interpreting IR data when characterizing a new amino phosphine complex.
Figure 1: Decision tree for assigning coordination modes based on N-H and P-N stretching shifts.
Validated Experimental Protocol
Objective: Obtain high-fidelity IR spectra of air-sensitive amino phosphine metal complexes without decomposition (oxidation of P(III) to P(V) oxides appears at ~1150-1200 cm⁻¹, creating false positives).
Equipment Required:
-
FT-IR Spectrometer (purged with
). -
Airtight Liquid Transmission Cell (CaF₂ or KBr windows) OR ATR accessory with an inert cover.
Step-by-Step Workflow:
-
Sample Preparation (Inside Glovebox):
-
Dissolve 5–10 mg of the metal complex in anhydrous, deoxygenated solvent (e.g., Toluene-d8 or dry CH₂Cl₂).
-
Critical Check: Ensure the solvent has no overlapping bands in the 800–1000 cm⁻¹ region.
-
-
Cell Loading:
-
Inject the solution into the airtight liquid cell. Ensure zero headspace bubbles.
-
Seal the luer ports with Teflon plugs.
-
-
Transfer & Measurement:
-
Transport the cell to the spectrometer.
-
Collect background spectrum (pure solvent).
-
Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Post-Run Validation:
-
Check for the appearance of a strong band at ~1150–1200 cm⁻¹ (
). If present, the sample has oxidized; discard and repeat.
-
Figure 2: Inert sampling workflow to prevent phosphine oxidation during analysis.
Case Study: Optimization of a Ruthenium-Based Drug Candidate
Scenario: A drug development team is synthesizing a Ruthenium(II) complex with a phosphinoamine ligand (
Challenge: The team needs to ensure the ligand is bound in a bidentate
IR Application:
-
Free Ligand: The team records
at 3350 cm⁻¹ and at 920 cm⁻¹. -
Complex A (Room Temp Synthesis): Spectrum shows
at 3345 cm⁻¹ (unchanged) and at 955 cm⁻¹ (shifted +35 cm⁻¹).-
Diagnosis:
Monodentate. The N-H is free; only Phosphorus is bound. This complex is likely unstable/labile.
-
-
Complex B (Reflux Synthesis): Spectrum shows
shifted to 3210 cm⁻¹ (shifted -140 cm⁻¹) and at 960 cm⁻¹.-
Diagnosis:
Chelate. Both the N-H shift (indicating N-metal interaction) and P-N shift are present.
-
-
Outcome: The team proceeds with Complex B for biological assay, saving weeks of crystallization attempts on the incorrect isomer.
References
-
Tolman, C. A. (1977).[4] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard reference for P-N and N-H assignments).
-
Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The Transition Metal Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry, 48, 233–350. Link
-
University of York. (2022). Safe Handling of Air-Sensitive Organometallic Reagents. White Rose Research Online. Link
-
Bauer, I., & Knölker, H. J. (2015). Iron Catalysis in Organic Synthesis. Chemical Reviews, 115(9), 3170–3387. (Contains specific IR data for iron-aminophosphine complexes). Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
